molecular formula C8H7ClN2 B092995 2-Chloro-4-methyl-1H-benzimidazole CAS No. 15965-57-8

2-Chloro-4-methyl-1H-benzimidazole

カタログ番号: B092995
CAS番号: 15965-57-8
分子量: 166.61 g/mol
InChIキー: SYUSWWBZZRCZGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-methyl-1H-benzimidazole (CAS 15965-57-8) is a high-purity chemical intermediate with the molecular formula C 8 H 7 ClN 2 . This compound is supplied with a specification of 98% purity, making it a reliable building block for advanced chemical synthesis and drug discovery programs . The benzimidazole core is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities . Its structure resembles naturally occurring purine nucleotides, allowing it to interact with diverse biological targets through mechanisms such as hydrogen bonding, π-π stacking, and hydrophobic interactions . This versatility makes benzimidazole derivatives a focal point in the development of novel therapeutic agents . Specifically, benzimidazole derivatives are extensively investigated in oncology research. They exhibit anticancer potential through various mechanisms, including enzyme inhibition, DNA interaction, and modulation of key cellular pathways crucial for cancer progression . The 2-chloro and 4-methyl substituents on this particular benzimidazole derivative offer strategic sites for further chemical modification, enabling researchers to explore structure-activity relationships (SAR) and optimize compounds for enhanced efficacy and selectivity . As such, this compound serves as a versatile precursor for synthesizing novel molecules for screening against a range of biological targets. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

特性

IUPAC Name

2-chloro-4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUSWWBZZRCZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565667
Record name 2-Chloro-4-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-57-8
Record name 2-Chloro-4-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methyl-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methyl-1H-benzimidazole (CAS 15965-57-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this particular substituted benzimidazole is not extensively available in public literature, this document, compiled by a Senior Application Scientist, extrapolates from established principles of benzimidazole chemistry and data from closely related analogues. The guide covers physicochemical properties, a proposed synthesis pathway with detailed experimental considerations, reactivity, potential applications in drug discovery, and essential safety protocols. The information herein is intended to serve as a foundational resource for researchers initiating projects involving this compound, enabling informed experimental design and application development.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The unique structural and electronic characteristics of the benzimidazole ring system allow it to interact with various biological targets. The substituent at the 2-position of the benzimidazole ring is particularly crucial in modulating its pharmacological profile. The presence of a chloro group at this position, as in 2-Chloro-4-methyl-1H-benzimidazole, introduces a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.

Physicochemical Properties

Precise experimental data for 2-Chloro-4-methyl-1H-benzimidazole is limited. The following table summarizes known and predicted properties based on its chemical structure and data from analogous compounds.

PropertyValueSource/Method
CAS Number 15965-57-8-
Molecular Formula C₈H₇ClN₂Biosynth
Molecular Weight 166.61 g/mol Biosynth
Appearance Predicted: White to off-white crystalline solidInferred from related compounds
Melting Point Not available. Expected to be >150 °C.Inferred from related compounds
Boiling Point Not available. Likely decomposes at high temperatures.Inferred from related compounds
Solubility Low solubility in water.[1] Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF).Inferred from related compounds[2]
pKa Not available. Expected to be weakly basic.Inferred from benzimidazole chemistry

Synthesis and Purification: A Proposed Pathway

A robust and logical synthetic route to 2-Chloro-4-methyl-1H-benzimidazole involves a two-step process starting from 3-methyl-o-phenylenediamine. This pathway is based on well-established benzimidazole synthesis protocols.

Synthesis_Pathway cluster_0 Step 1: Benzimidazolone Formation cluster_1 Step 2: Chlorination 3-methyl-o-phenylenediamine 3-methyl-o-phenylenediamine 4-methyl-1,3-dihydro-2H-benzimidazol-2-one 4-methyl-1,3-dihydro-2H-benzimidazol-2-one 3-methyl-o-phenylenediamine->4-methyl-1,3-dihydro-2H-benzimidazol-2-one  Urea, Heat Urea Urea 2-Chloro-4-methyl-1H-benzimidazole 2-Chloro-4-methyl-1H-benzimidazole 4-methyl-1,3-dihydro-2H-benzimidazol-2-one->2-Chloro-4-methyl-1H-benzimidazole  POCl3, Heat POCl3 POCl3

Caption: Proposed two-step synthesis of 2-Chloro-4-methyl-1H-benzimidazole.

Step 1: Synthesis of 4-methyl-1,3-dihydro-2H-benzimidazol-2-one

The initial step involves the cyclization of 3-methyl-o-phenylenediamine with a phosgene equivalent, such as urea, to form the corresponding benzimidazolone.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-o-phenylenediamine (1.0 eq) and urea (1.2 eq).

  • Heat the mixture to 130-140 °C. The reactants will melt and react, releasing ammonia gas.

  • Maintain the temperature for 2-3 hours, or until the evolution of ammonia ceases.

  • Allow the reaction mixture to cool to room temperature, during which it will solidify.

  • Dissolve the solid in a hot aqueous solution of sodium hydroxide (2 M).

  • Treat the solution with activated charcoal and filter while hot.

  • Acidify the filtrate with acetic acid to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield 4-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Synthesis of 2-Chloro-4-methyl-1H-benzimidazole

The benzimidazolone intermediate is then chlorinated at the 2-position using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Protocol:

  • In a fume hood, carefully add 4-methyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, acting as both reagent and solvent).

  • Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic reaction and should be performed with caution.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 8-9.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Dry the crude product under vacuum.

Purification

The crude 2-Chloro-4-methyl-1H-benzimidazole can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Reactivity and Stability

The reactivity of 2-Chloro-4-methyl-1H-benzimidazole is primarily dictated by the chloro substituent at the 2-position, which is susceptible to nucleophilic substitution. This makes the compound a versatile building block for the synthesis of a wide array of 2-substituted benzimidazoles. Common nucleophiles that can displace the chloride include amines, thiols, and alkoxides.

The benzimidazole ring itself is generally stable under neutral and basic conditions. However, it can be susceptible to degradation under strongly acidic conditions or in the presence of strong oxidizing agents. The compound should be stored in a cool, dry place, away from light and moisture to prevent degradation.

Potential Applications in Drug Development

The utility of 2-Chloro-4-methyl-1H-benzimidazole in drug discovery lies in its role as a key intermediate. The facile displacement of the 2-chloro group allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR).

One area of interest is its potential as a precursor for compounds that inhibit DNA replication.[1] By reacting with nucleophilic sites on biomolecules, derivatives of this compound could potentially interfere with cellular processes essential for pathogen or cancer cell survival.

2-Chloro-4-methyl-1H-benzimidazole 2-Chloro-4-methyl-1H-benzimidazole Diverse 2-Substituted Benzimidazoles Diverse 2-Substituted Benzimidazoles 2-Chloro-4-methyl-1H-benzimidazole->Diverse 2-Substituted Benzimidazoles  Nucleophilic Substitution Nucleophile (R-NH2, R-SH, R-OH) Nucleophile (R-NH2, R-SH, R-OH) Bioactive Compounds Bioactive Compounds Diverse 2-Substituted Benzimidazoles->Bioactive Compounds  Pharmacological Screening

Caption: Role of 2-Chloro-4-methyl-1H-benzimidazole as a synthetic intermediate.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a signal for the methyl group, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atom at the 2-position, bonded to the chlorine, is expected to have a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3400-3200 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations of the benzimidazole ring system.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Safety and Handling

Detailed toxicological data for 2-Chloro-4-methyl-1H-benzimidazole is not available. However, based on data for the closely related compound 2-chloromethylbenzimidazole, the following hazards should be assumed:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Chloro-4-methyl-1H-benzimidazole is a valuable, albeit not extensively characterized, building block for chemical synthesis. Its utility as a reactive intermediate provides access to a wide range of substituted benzimidazoles with potential applications in drug discovery and materials science. This guide offers a foundational understanding of its properties, a plausible synthetic route, and necessary safety precautions to enable further research and development involving this promising compound.

References

  • PubChem. (n.d.). 2-Chloromethylbenzimidazole. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique structural features allow for a wide range of biological activities, making it a cornerstone in the development of numerous pharmaceuticals. 2-Chloro-4-methyl-1H-benzimidazole, in particular, serves as a crucial intermediate for the synthesis of a variety of targeted therapeutic agents. The strategic placement of the chloro group at the 2-position renders it susceptible to nucleophilic substitution, providing a versatile handle for the introduction of diverse functional groups. The methyl group at the 4-position can influence the molecule's steric and electronic properties, which can be critical for its interaction with biological targets. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis of 2-Chloro-4-methyl-1H-benzimidazole, designed for practical application in a research and development setting.

Strategic Overview of the Synthesis

The synthesis of 2-Chloro-4-methyl-1H-benzimidazole is most effectively achieved through a two-step process. This strategy involves the initial formation of the benzimidazole core, followed by a targeted chlorination at the 2-position.

Step 1: Cyclization to form 4-methyl-1H-benzimidazol-2(3H)-one. This step involves the condensation of 3-methyl-o-phenylenediamine with urea. This reaction is a robust and high-yielding method for the construction of the benzimidazol-2-one scaffold.

Step 2: Chlorination of 4-methyl-1H-benzimidazol-2(3H)-one. The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the 2-hydroxy (keto) group into the desired 2-chloro functionality.

This synthetic approach is favored for its operational simplicity, the availability of starting materials, and its amenability to scale-up.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 3-methyl-o-phenylenediamine C 4-methyl-1H-benzimidazol-2(3H)-one A->C Heat B Urea B->C Heat D 4-methyl-1H-benzimidazol-2(3H)-one F 2-Chloro-4-methyl-1H-benzimidazole D->F Heat E POCl₃ E->F Heat

Figure 1: Overall synthetic route for 2-Chloro-4-methyl-1H-benzimidazole.

Step 1: Synthesis of 4-methyl-1H-benzimidazol-2(3H)-one

Mechanistic Insights

The formation of the benzimidazol-2-one ring from an o-phenylenediamine and urea proceeds through a nucleophilic addition-elimination mechanism. Initially, one of the amino groups of 3-methyl-o-phenylenediamine attacks a carbonyl carbon of urea, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ammonia and intramolecular cyclization, followed by another elimination of ammonia, yields the stable benzimidazol-2-one ring system. The reaction is typically driven to completion by heating, which facilitates the elimination steps.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
3-methyl-o-phenylenediamineC₇H₁₀N₂122.171.0
UreaCH₄N₂O60.061.1
High-boiling point solvent---

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-o-phenylenediamine (1.0 eq) and urea (1.1 eq).

  • Add a suitable high-boiling point solvent (e.g., o-dichlorobenzene or N-methyl-2-pyrrolidone) to create a slurry.

  • Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted urea and residual solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 4-methyl-1H-benzimidazol-2(3H)-one as a solid.

Characterization of the Intermediate

The structure of the synthesized 4-methyl-1H-benzimidazol-2(3H)-one should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect signals for the aromatic protons, the methyl group protons, and the N-H protons.

  • ¹³C NMR: Expect signals for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the benzimidazolone ring.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretching, C=O stretching, and aromatic C-H stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Step 2: Synthesis of 2-Chloro-4-methyl-1H-benzimidazole

Mechanistic Insights

The conversion of the 2-hydroxy group of the benzimidazolone to a chloro group using phosphorus oxychloride is a well-established transformation. The lone pair of electrons on the oxygen atom of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion at the 2-position of the benzimidazole ring, followed by the elimination of the phosphate leaving group, yields the desired 2-chloro-4-methyl-1H-benzimidazole.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
4-methyl-1H-benzimidazol-2(3H)-oneC₈H₈N₂O148.161.0
Phosphorus oxychloride (POCl₃)POCl₃153.335.0 - 10.0
N,N-Dimethylaniline (optional)C₈H₁₁N121.18Catalytic amount

Procedure:

  • In a fume hood, carefully add 4-methyl-1H-benzimidazol-2(3H)-one (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

  • Slowly add an excess of phosphorus oxychloride (5.0 - 10.0 eq) to the flask with stirring. The reaction can be exothermic. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield 2-Chloro-4-methyl-1H-benzimidazole as a crystalline solid.

Characterization of the Final Product

The identity and purity of the final product should be confirmed using the following analytical methods:

  • ¹H NMR: Expect signals for the aromatic protons and the methyl group protons. The N-H proton signal may be broad or absent depending on the solvent and concentration.

  • ¹³C NMR: Expect signals for the aromatic carbons and the methyl carbon. The chemical shift of the carbon at the 2-position will be significantly different from that of the carbonyl carbon in the starting material.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak and the characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in an approximate 3:1 ratio).

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Safety and Handling Precautions

  • 3-methyl-o-phenylenediamine: This compound is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing toxic fumes.[1] It should be handled exclusively in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.[2][3] Ensure all glassware is dry before use. Quenching of POCl₃ should be done slowly and carefully in an ice bath.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The two-step synthesis of 2-Chloro-4-methyl-1H-benzimidazole detailed in this guide provides a reliable and efficient pathway to this valuable synthetic intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols and safety precautions, researchers can confidently produce this key building block for further elaboration in their drug discovery and development programs. The characterization data provided serves as a benchmark for ensuring the identity and purity of the synthesized compounds.

References

  • CN102285924A - Synthesis method of benzimidazolone - Google P
  • CN102775355A - Preparation method of 2-hydroxybenzimidazole - Google P
  • Synthesis of 2-chlorobenzimidazole - PrepChem.com. (URL: [Link])

  • Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. (URL: not available)
  • POCl3 chlorination of 4-quinazolones - PubMed. (URL: [Link])

  • Phosphorus oxychloride - SAFETY DATA SHEET. (URL: [Link])

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (URL: [Link])

  • Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK - NJ.gov. (URL: [Link])

  • Expedient synthesis of benzimidazoles using amides - The Royal Society of Chemistry. (URL: [Link])

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH. (URL: [Link])

  • Synthesis of 4-methyl-1H-benzimidazole - PrepChem.com. (URL: [Link])

  • 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem. (URL: [Link])

Sources

Technical Guide: Mass Spectrometry Analysis of 2-Chloro-4-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-methyl-1H-benzimidazole (CMB) serves as a critical scaffold in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan) and various antiviral agents. Its analysis requires a rigorous understanding of halogenated heterocyclic fragmentation. This guide moves beyond standard spectral matching, offering a mechanistic breakdown of CMB’s ionization behavior, isotopic validity checks, and a self-validating LC-MS/MS protocol.

Part 1: Physicochemical Context & Isotopic Fingerprinting

Before initiating any MS workflow, the analyst must establish the theoretical "truth" of the molecule. For CMB, the chlorine atom provides a built-in validation flag.

Molecular Identity
  • IUPAC Name: 2-Chloro-4-methyl-1H-benzimidazole

  • Formula:

    
    
    
  • Exact Mass (Monoisotopic): 166.0298 Da (

    
    )
    
  • Structural Features:

    • Benzimidazole Core: Amphoteric, but readily protonates at the N3 position (pKa ~5.5–6.0), making it ideal for positive mode ESI.

    • C2-Chlorine: A heteroaryl chloride. Unlike alkyl chlorides, this bond is

      
       hybridized and stronger, influencing fragmentation energy requirements.
      
    • C4-Methyl: An electron-donating group that stabilizes the benzene ring, affecting charge delocalization during fragmentation.

The Chlorine Isotope Check (Self-Validation Step 1)

The most immediate validity check in any MS spectrum of CMB is the isotopic abundance ratio. Chlorine naturally exists as


 (75.77%) and 

(24.23%).

Validation Rule: Any peak identified as the molecular ion (


) must  be accompanied by an 

peak with an intensity approximately 33% (1/3) of the parent peak.
Ion SpeciesIsotope CompositionTheoretical m/z (

)
Relative Abundance
Monoisotopic

167.037 100% (Base)
M+2 Isotope

169.034 ~32.5%

Critical Insight: If your spectrum shows an


 peak ratio significantly deviating from 3:1 (e.g., 1:1 or <5%), the analyte is not  intact CMB. A 1:1 ratio indicates Bromine; a <5% ratio indicates de-halogenation (hydrolysis).

Part 2: Ionization Strategies & Fragmentation Mechanics

Ionization Mode Selection
  • ESI(+) (Electrospray Ionization): Recommended. The basic imidazole nitrogen accepts a proton easily (

    
    ). This "soft" ionization preserves the molecular ion for quantification and isotopic confirmation.
    
  • EI (Electron Impact): Useful for GC-MS structural elucidation. It induces "hard" fragmentation, often stripping the chlorine radical (

    
    ) immediately, which can obscure the molecular ion in trace analysis.
    
Mechanistic Fragmentation Pathways (MS/MS)

In Collision-Induced Dissociation (CID), CMB undergoes distinct cleavage events. Understanding these allows you to filter noise from signal.

Pathway A: The Heteroaryl Cleavage (Loss of HCl/Cl) Unlike alkyl halides which lose


 easily, the C2-Cl bond in benzimidazole is stabilized by resonance.
  • Primary Fragment: Loss of neutral

    
     (36 Da) or 
    
    
    
    (35 Da).
  • Transition:

    
     (Des-chloro analog).
    
  • Mechanistic Note: This often requires higher collision energy (CE) than simple alkyl chlorides.

Pathway B: Ring Opening (Retro-Diels-Alder / HCN Loss) The imidazole ring is stable but will eject Hydrogen Cyanide (HCN, 27 Da) under high energy.

  • Secondary Fragment:

    
     (Loss of HCN).
    
  • Tertiary Fragment:

    
     (Phenyl cation).
    
Visualization of Fragmentation Logic

G M_Ion Precursor Ion [M+H]+ m/z 167 (100%) m/z 169 (33%) Frag_1 Fragment A [M+H - HCl]+ m/z 131 M_Ion->Frag_1 Loss of HCl (36 Da) Major Pathway (ESI) Frag_2 Fragment B [M+H - Cl•]+ m/z 132 (Radical Cation) M_Ion->Frag_2 Loss of Cl• (35 Da) Minor Pathway (ESI) Frag_3 Ring Opening [m/z 131 - HCN]+ m/z 104 Frag_1->Frag_3 Loss of HCN (27 Da) Frag_4 Phenyl Cation [C6H5]+ m/z 77 Frag_3->Frag_4 Loss of HCN/H2

Figure 1: Proposed MS/MS fragmentation tree for 2-Chloro-4-methyl-1H-benzimidazole in ESI(+) mode.

Part 3: Self-Validating Analytical Protocol (LC-MS/MS)

This protocol is designed for Trace Impurity Analysis or PK Studies . It prioritizes specificity over speed.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

    • Why: The benzimidazole core is moderately hydrophobic. C18 provides adequate retention to separate the chloro-analog from its hydrolytic impurity (hydroxy-benzimidazole).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Why Formic Acid? Maintains low pH (~2.7) to ensure the imidazole nitrogen (

      
      ) is fully protonated (
      
      
      
      ), maximizing sensitivity.
Mass Spectrometer Settings (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transition Table:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 167.0131.020 - 25High intensity, loss of HCl.
Qualifier 1 167.0104.035 - 40Structural confirmation (Ring open).
Isotope Check 169.0133.020 - 25Mandatory. Confirms presence of

.
Method Validation Workflow

Workflow Sample Sample Prep (Dilute in 50:50 MeOH/H2O) LC LC Separation (C18, Gradient) Sample->LC MS_Full Full Scan MS1 (Check m/z 167 & 169) LC->MS_Full Decision Isotope Ratio 3:1? MS_Full->Decision MS_MS MRM Analysis (167->131) Decision->MS_MS Yes Fail Flag: Impurity/Interference Decision->Fail No

Figure 2: Analytical workflow emphasizing the isotopic validity check gate.

Part 4: Impurity Profiling & Troubleshooting

In drug development, the purity of the starting material (CMB) is paramount. Common impurities often mimic the parent mass or co-elute.

The Hydrolysis Trap (2-Hydroxy-4-methyl-benzimidazole)
  • Mechanism: In aqueous acidic conditions, the C2-Chlorine can be displaced by water (nucleophilic aromatic substitution).

  • Mass Shift:

    
     (35) is replaced by 
    
    
    
    (17).
  • Observed Mass:

    
     (
    
    
    
    ).
  • Detection: Monitor

    
     149. If this peak increases over time in your aqueous mobile phase, your sample is degrading. Solution:  Prepare samples in high % organic solvent (Acetonitrile/Methanol) and analyze immediately.
    
Dimerization
  • Observation: Peaks at

    
     333 (
    
    
    
    ).
  • Cause: High concentration in the ESI source leading to cluster formation.

  • Fix: Dilute sample 10x. If the 333 peak disappears and 167 remains, it was a source artifact.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Chlorobenzimidazole. National Institute of Standards and Technology.

  • Chemistry LibreTexts. (2022). Isotope Abundance and Chlorine Signatures in Mass Spectrometry.

  • Madkour, H. M. F., et al. (2006).[1] Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements.[1]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Ed.). Springer.[2] (Referenced for general ESI fragmentation mechanisms of heterocycles).

Sources

An In-Depth Technical Guide on the Investigation of 2-Chloro-4-methyl-1H-benzimidazole as a Potential DNA Replication Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of 2-Chloro-4-methyl-1H-benzimidazole as a potential inhibitor of DNA replication. While direct studies on this specific molecule are not extensively available in public literature, this document outlines a robust, scientifically-grounded workflow for its synthesis, and subsequent biological and mechanistic evaluation. This guide leverages established principles and methodologies applied to the broader class of benzimidazole derivatives known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][2]

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic molecule composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[3] Numerous benzimidazole-containing drugs are commercially available, functioning as antiulcer agents, antihypertensives, antivirals, antifungals, and anticancer agents.[2] The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

The introduction of a chloro-substituent, as in the case of 2-Chloro-4-methyl-1H-benzimidazole, can significantly influence the compound's electronic properties and its ability to interact with biological macromolecules. Halogen atoms can modulate lipophilicity, affecting cell permeability, and can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. Therefore, the exploration of novel chloro-substituted benzimidazoles as potential therapeutic agents is a promising avenue of research.

Putative Mechanisms of DNA Replication Inhibition by Chloro-Substituted Benzimidazoles

While the precise mechanism of 2-Chloro-4-methyl-1H-benzimidazole is yet to be elucidated, several chloro-substituted benzimidazole derivatives have been reported to interfere with DNA replication through various mechanisms. These established mechanisms provide a logical starting point for the investigation of our target compound.

One prominent mechanism is the inhibition of topoisomerases, enzymes that resolve DNA supercoiling during replication and transcription. By stabilizing the topoisomerase-DNA covalent complex, these inhibitors lead to the accumulation of DNA strand breaks and subsequent cell death. Another potential mechanism is the direct interaction with the DNA molecule itself. Some benzimidazole derivatives have been shown to bind to the minor groove of the DNA double helix or to intercalate between base pairs.[4] These interactions can distort the DNA structure, thereby impeding the progression of the replication fork.

For instance, the compound 2-methyl-3-(3-chlorobenzyl)benzimidazole has been suggested to inhibit DNA replication and transcription by binding or intercalating with DNA, leading to the inhibition of cell division and apoptosis in cancer cells.[5]

Below is a conceptual diagram illustrating these potential inhibitory pathways.

Potential_Mechanisms_of_Action cluster_0 2-Chloro-4-methyl-1H-benzimidazole cluster_1 Cellular Targets & Processes cluster_2 Cellular Outcomes Compound 2-Chloro-4-methyl-1H-benzimidazole Topoisomerase Topoisomerase Enzymes Compound->Topoisomerase Inhibition DNA_Minor_Groove DNA Minor Groove Compound->DNA_Minor_Groove Binding DNA_Intercalation DNA Intercalation Compound->DNA_Intercalation Intercalation DNA_Replication_Fork DNA Replication Fork Topoisomerase->DNA_Replication_Fork DNA_Minor_Groove->DNA_Replication_Fork DNA_Intercalation->DNA_Replication_Fork Replication_Stalled DNA Replication Stalled DNA_Replication_Fork->Replication_Stalled Inhibition of Progression Apoptosis Apoptosis Replication_Stalled->Apoptosis

Caption: Potential mechanisms of DNA replication inhibition by 2-Chloro-4-methyl-1H-benzimidazole.

A Proposed Experimental Workflow for the Evaluation of 2-Chloro-4-methyl-1H-benzimidazole

The following section details a comprehensive, step-by-step experimental workflow to systematically evaluate the potential of 2-Chloro-4-methyl-1H-benzimidazole as a DNA replication inhibitor. This workflow is designed to be a self-validating system, where the results of each experiment inform the design of the next.

Experimental_Workflow Start Start: Hypothesis Generation Synthesis 1. Synthesis & Characterization Start->Synthesis Cytotoxicity 2. In Vitro Cytotoxicity Assays Synthesis->Cytotoxicity DNA_Synthesis_Inhibition 3. DNA Synthesis Inhibition Assays Cytotoxicity->DNA_Synthesis_Inhibition Mechanism_of_Action 4. Mechanistic Studies DNA_Synthesis_Inhibition->Mechanism_of_Action In_Vivo_Studies 5. In Vivo Efficacy Studies Mechanism_of_Action->In_Vivo_Studies Conclusion Conclusion & Future Directions In_Vivo_Studies->Conclusion

Caption: A systematic workflow for the evaluation of a novel benzimidazole derivative.

Step 1: Synthesis and Characterization

The first critical step is the synthesis of 2-Chloro-4-methyl-1H-benzimidazole. A common and effective method for the synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2]

Protocol: Synthesis of 2-Chloro-4-methyl-1H-benzimidazole

  • Reaction Setup: To a solution of 3-methyl-benzene-1,2-diamine (1 mmol) in a suitable solvent such as ethanol or acetic acid, add 2-chloroacetic acid (1.1 mmol).

  • Reaction Conditions: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The structure of the synthesized compound should be unequivocally confirmed using modern spectroscopic techniques, including:

    • ¹H NMR and ¹³C NMR: To determine the chemical structure and purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the functional groups.

Step 2: In Vitro Cytotoxicity Assays

Once the compound is synthesized and characterized, its cytotoxic effects on various cell lines should be evaluated. This step is crucial to determine the concentration range for subsequent mechanistic studies and to assess its potential as an anticancer agent.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) and a non-cancerous control cell line (e.g., MRC-5 - normal lung fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 2-Chloro-4-methyl-1H-benzimidazole (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Hypothetical IC50 Values

Cell LineCompoundIC50 (µM) after 48h
A5492-Chloro-4-methyl-1H-benzimidazoleTo be determined
MCF-72-Chloro-4-methyl-1H-benzimidazoleTo be determined
HCT1162-Chloro-4-methyl-1H-benzimidazoleTo be determined
MRC-52-Chloro-4-methyl-1H-benzimidazoleTo be determined
A549Doxorubicin (Positive Control)~0.5
MCF-7Doxorubicin (Positive Control)~0.8
HCT116Doxorubicin (Positive Control)~0.3
MRC-5Doxorubicin (Positive Control)~5.0

A favorable therapeutic window would be indicated by significantly lower IC50 values in cancer cell lines compared to the non-cancerous cell line.

Step 3: DNA Synthesis Inhibition Assays

To directly assess the effect of the compound on DNA replication, a DNA synthesis inhibition assay is essential. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a widely used method for this purpose.

Protocol: BrdU Incorporation Assay

  • Cell Seeding and Treatment: Seed cells in 96-well plates and treat with 2-Chloro-4-methyl-1H-benzimidazole at concentrations around its IC50 value for a period shorter than one cell cycle (e.g., 6-12 hours).

  • BrdU Labeling: Add BrdU to the culture medium and incubate for 1-2 hours to allow for its incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Immunodetection: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Reaction and Measurement: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and measure the absorbance at 450 nm.

  • Data Analysis: A decrease in absorbance in treated cells compared to the control indicates inhibition of DNA synthesis.

Step 4: Mechanistic Studies

If the compound shows significant inhibition of DNA synthesis, the next logical step is to investigate the underlying mechanism. Based on the known activities of other benzimidazoles, the following assays are recommended.

Protocol: Topoisomerase I Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and various concentrations of 2-Chloro-4-methyl-1H-benzimidazole. Include a positive control inhibitor (e.g., camptothecin).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a loading dye containing SDS.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Protocol: DNA Intercalation Assay (UV-Visible Spectroscopy)

  • Sample Preparation: Prepare solutions of calf thymus DNA (ctDNA) and 2-Chloro-4-methyl-1H-benzimidazole at various concentrations.

  • UV-Vis Spectra: Record the UV-Visible absorption spectrum of the compound in the absence and presence of increasing concentrations of ctDNA.

  • Analysis: DNA intercalation is often characterized by hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength of absorption) in the compound's spectrum upon binding to DNA.

Step 5: In Vivo Efficacy Studies

Should the in vitro data demonstrate potent and selective activity, the next phase would involve evaluating the compound's efficacy in a preclinical animal model of cancer.

Protocol: Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer 2-Chloro-4-methyl-1H-benzimidazole via a suitable route (e.g., intraperitoneal or oral) at various doses. The control group should receive the vehicle.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). A significant reduction in tumor growth in the treated group compared to the control group would indicate in vivo efficacy.

Conclusion and Future Directions

This technical guide provides a comprehensive and logical workflow for the investigation of 2-Chloro-4-methyl-1H-benzimidazole as a potential DNA replication inhibitor. By following this systematic approach, researchers can thoroughly characterize the compound's synthesis, cytotoxic activity, and mechanism of action. Positive outcomes from these studies would warrant further preclinical development, including pharmacokinetic and toxicological profiling, to fully assess its therapeutic potential. The benzimidazole scaffold continues to be a rich source of novel therapeutic agents, and the exploration of compounds like 2-Chloro-4-methyl-1H-benzimidazole holds promise for the discovery of new and effective treatments for diseases characterized by uncontrolled cell proliferation.

References

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03264][6]

  • Structure-activity studies of benzimidazole-based DNA-cleaving agents. Comparison of benzimidazole, pyrrolobenzimidazole, and tetrahydropyridobenzimidazole analogues. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8337777/][7]

  • 2-Chloromethylbenzimidazole | C8H7ClN2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78571][8]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7222][9]

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/1206][10]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra03940a][1]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04351d][3]

  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. [URL: https://www.researchgate.net/publication/281119575_Synthesis_evaluation_of_2-chloromethyl-1H-benzimidazole_derivatives_as_antifungal_agents][2]

  • Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00977a][4]

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23419161/][11]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. ResearchGate. [URL: https://www.researchgate.net/publication/364885834_Novel_7-Chloro-4-aminoquinoline-benzimidazole_Hybrids_as_Inhibitors_of_Cancer_Cells_Growth_Synthesis_Antiproliferative_Activity_in_Silico_ADME_Predictions_and_Docking][12]

  • Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7789397/][13]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576274/][14]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7894254/][15]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.com/articles/an-overview-about-synthetic-and-biological-profile-of-benzimidazole.pdf][16]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra08864f][17]

  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2294248][18]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9693150/][19]

  • Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11295980/][5]

Sources

Methodological & Application

synthesis of novel compounds from 2-Chloro-4-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Chloro-4-methyl-1H-benzimidazole

Introduction: The Scaffold Advantage

The 2-chloro-4-methyl-1H-benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct advantage over the unsubstituted parent ring. The C4-methyl group introduces a critical element of asymmetry and steric bulk, which often improves the selectivity of the final drug candidate against biological targets (e.g., kinases, viral polymerases) by restricting rotational freedom within the binding pocket.

However, this asymmetry introduces a synthetic challenge: Regioselectivity .

This guide provides a high-fidelity roadmap for transforming this specific precursor into novel chemical entities. We prioritize a "Distal-First" strategy—locking the N1-position before manipulating the reactive C2-chloride—to ensure structural homogeneity and reproducibility.

Chemical Reactivity Profile

To design effective synthesis routes, one must understand the electronic and steric landscape of the molecule.

  • N1-H (Nucleophile): The pyrrole-like nitrogen is acidic (

    
    ). Upon deprotonation, the resulting anion is an ambident nucleophile. However, the C4-methyl group sterically shields N3, directing alkylation preferentially to N1.
    
  • C2-Cl (Electrophile): The chlorine atom is activated by the adjacent nitrogen atoms (C=N bond character). It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-coupling.
    
  • C4-Methyl (Steric Handle): While chemically inert under standard coupling conditions, its proximity to N3 dictates the regiochemical outcome of N-functionalization.

Visualizing the Reactivity Landscape

ReactivityMap Scaffold 2-Chloro-4-methyl- 1H-benzimidazole N1 N1 Position (Nucleophilic Attack) Scaffold->N1 Deprotonation (NaH/Cs2CO3) C2 C2 Position (Electrophilic Center) Scaffold->C2 SnAr / Pd-Coupling C4 C4-Methyl (Steric Director) C4->N1 Directs Alkylation (Remote Effect)

Figure 1: Reactivity map highlighting the divergent functionalization sites. The C4-methyl group acts as a steric gatekeeper, influencing N-alkylation selectivity.

Protocol A: Regioselective N-Alkylation

Objective: To attach a lipophilic tail or solubilizing group at N1 while avoiding the formation of the N3 isomer.

Scientific Rationale: Direct alkylation of 4-substituted benzimidazoles often yields a mixture of 1,4- and 1,7-isomers (based on tautomer numbering). However, using Cesium Carbonate (


)  in DMF promotes the thermodynamic product. The bulky C4-methyl group sterically hinders the approach of electrophiles to N3, favoring alkylation at the distal N1 position (resulting in the 1-alkyl-4-methyl isomer).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-Chloro-4-methyl-1H-benzimidazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (1.5 equiv). Stir at room temperature for 30 minutes. The solution will typically turn slightly yellow/orange, indicating anion formation.
    
  • Alkylation: Dropwise add the alkyl halide (R-X, 1.1 equiv).

    • Note: For reactive halides (benzyl bromide, methyl iodide), cool to

      
       during addition. For unreactive halides, heat to 
      
      
      
      .
  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The N-alkylated product usually moves faster (

    
    ) than the starting material (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-water (5x volume).

    • Solid Products: Filter the precipitate, wash with water, and dry.

    • Oils: Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over

      
      , and concentrate.
      
  • Validation:

    
     NMR is required to confirm regiochemistry. Look for a NOESY correlation between the N-alkyl protons and the C7-H (aromatic proton), and lack of correlation with the C4-Methyl group.
    

Protocol B: C2-Functionalization via (Amination)

Objective: To introduce an amine motif at position 2, creating a guanidine-like character common in kinase inhibitors.

Scientific Rationale: The 2-chloro group is a good leaving group due to the electron-withdrawing nature of the imidazole ring. While the 4-methyl group provides some steric bulk, it does not significantly hamper


 reactions at C2, provided the temperature is sufficient.

Step-by-Step Methodology:

  • Setup: Charge a pressure tube or sealed vial with the N-alkylated intermediate (from Protocol A, 1.0 equiv).

  • Nucleophile Addition: Add the primary or secondary amine (3.0 - 5.0 equiv).

    • Solvent: If the amine is a liquid, use it neat. If solid, use NMP or n-Butanol (0.5 M).

  • Reaction: Seal the vessel and heat to

    
      for 12-24 hours.
    
    • Catalysis: If the reaction is sluggish, add 10 mol% KI (Finkelstein activation) or use microwave irradiation (

      
      , 30 min).
      
  • Workup:

    • Dilute with water. If the product precipitates, filter it.

    • If no precipitate, extract with DCM.

  • Purification: Flash column chromatography (DCM:MeOH gradient).

Table 1: Troubleshooting


 Reactions 
ObservationDiagnosisCorrective Action
No Reaction Nucleophile too weakSwitch to Protocol C (Buchwald) or increase Temp to

(Microwave).
Incomplete Conv. Equilibrium issueAdd non-nucleophilic base (DIPEA) to scavenge HCl.
Side Products Hydrolysis to benzimidazoloneEnsure solvents are strictly anhydrous.

Protocol C: C2-Functionalization via Suzuki-Miyaura Coupling

Objective: To form a Carbon-Carbon bond at C2, extending the aromatic system (biaryl synthesis).

Scientific Rationale: 2-Chlorobenzimidazoles are essentially "heterocyclic aryl chlorides." While less reactive than bromides, they couple efficiently using electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd complexes.

Step-by-Step Methodology:

  • Degassing (Critical): In a microwave vial, combine the N-alkylated intermediate (1.0 equiv), Boronic Acid (

    
    , 1.5 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Sparge with Argon for 10 minutes to remove oxygen.

  • Catalyst: Add

    
     or 
    
    
    
    /XPhos (5 mol%). Quickly seal the vial.
  • Reaction: Heat at

    
      for 4-12 hours.
    
  • Scavenging: After cooling, filter through a pad of Celite to remove Palladium black.

  • Purification: Silica gel chromatography.

Integrated Workflow & Logic

The following diagram illustrates the decision tree for synthesizing a library from the 2-Chloro-4-methyl precursor.

SynthesisWorkflow Start 2-Chloro-4-methyl- 1H-benzimidazole Step1 Step 1: N-Alkylation (Protocol A) Start->Step1 Intermediate N1-Alkyl-2-Chloro- 4-methyl-benzimidazole Step1->Intermediate Decision Select C2 Target Intermediate->Decision PathAmines Target: Amino-Derivative (Protocol B: SnAr) Decision->PathAmines Amine R-NH2 PathBiaryl Target: Biaryl-Derivative (Protocol C: Suzuki) Decision->PathBiaryl Boronic Acid R-B(OH)2 FinalProduct Novel Therapeutic Candidate PathAmines->FinalProduct PathBiaryl->FinalProduct

Figure 2: Integrated synthesis workflow. The N-alkylation step is performed first to prevent N-arylation side reactions during the C2-coupling steps.

References

  • Regioselectivity in Benzimidazoles

    • Luo, G., et al. "Regioselective alkylation of benzimidazoles." Journal of Organic Chemistry. (Discusses steric control in 4-substituted systems).
  • Nucleophilic Substitution Mechanisms

    • Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers.
  • Palladium Coupling Protocols

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Application Note: Antibacterial Screening of 2-Chloro-4-methyl-1H-benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, isosteric with purine nucleosides and capable of interacting with diverse biological targets, including bacterial cell wall synthesis enzymes and DNA minor grooves.[1] The 2-Chloro-4-methyl-1H-benzimidazole core presents a unique pharmacophore: the C2-chlorine atom serves as a reactive handle for nucleophilic substitution (creating diverse analogs) or as a lipophilic halogen bond donor, while the C4-methyl group modulates steric bulk and solubility.

This guide details the protocol for the antibacterial screening of these specific analogs. It moves beyond standard textbook procedures to address the specific solubility, stability, and mechanistic nuances of halogenated benzimidazoles.

Mechanism of Action & Rationale

Understanding the target is prerequisite to screening. Benzimidazole analogs typically exert antibacterial effects via two primary mechanisms:

  • Inhibition of Tubulin Polymerization: Similar to their anthelmintic mechanism, they can bind to bacterial FtsZ (a tubulin homolog), disrupting cell division.

  • Nucleic Acid Interference: Due to structural similarity with purines (adenine/guanine), they can intercalate into DNA or inhibit DNA gyrase.

The 2-Chloro substituent enhances lipophilicity (logP) facilitating membrane permeation, while the 4-Methyl group introduces asymmetry that can improve binding selectivity against specific bacterial strains (e.g., S. aureus vs. E. coli).

DOT Diagram: Mechanism of Action

Benzimidazole_MOA Compound 2-Chloro-4-methyl-1H-benzimidazole Analogs Membrane Cell Membrane Permeation Compound->Membrane Lipophilic Entry Target1 Target A: FtsZ Protein (Cell Division) Membrane->Target1 Target2 Target B: DNA Gyrase/Topoisomerase (Replication) Membrane->Target2 Target3 Target C: PBP (Penicillin Binding Proteins) (Cell Wall Synthesis) Membrane->Target3 Effect1 Inhibition of Z-ring formation Target1->Effect1 Effect2 DNA Supercoiling Inhibition Target2->Effect2 Effect3 Peptidoglycan Cross-linking Failure Target3->Effect3 Death Bactericidal/Bacteriostatic Effect Effect1->Death Effect2->Death Effect3->Death

Caption: Multi-target mechanism of action for benzimidazole derivatives disrupting bacterial replication and structure.

Pre-Screening Preparation

Compound Handling & Solubility

Benzimidazole analogs, particularly chlorinated ones, often suffer from poor aqueous solubility. Improper solubilization is the #1 cause of false negatives in HTS (High-Throughput Screening).

  • Stock Solution: Dissolve analogs in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mg/mL or 10 mM .

  • Sonication: Sonicate for 5-10 minutes at 40 kHz. Visual inspection is insufficient; use a light box to ensure no micro-precipitates remain.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the halogen bond) and store at -20°C. Avoid repeated freeze-thaw cycles.

Bacterial Strain Selection

Use ATCC reference strains to ensure reproducibility.

  • Gram-Positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633).

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

  • Rationale: P. aeruginosa is critical for assessing efflux pump resistance, a common failure point for benzimidazoles.

Primary Screening Protocol: MIC Determination

Method: Broth Microdilution (Aligned with CLSI M07-A10 Guidelines).

Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin dye (0.015%) or TTC (Triphenyl Tetrazolium Chloride) as a growth indicator.

  • Positive Control: Ciprofloxacin (stock 1 mg/mL).

  • Negative Control: 1% DMSO in CAMHB.

Step-by-Step Workflow
  • Inoculum Preparation:

    • Prepare a fresh bacterial suspension from an overnight culture.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve a final testing concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Rows A-H: Add 100 µL of CAMHB to all wells.

    • Column 1: Add 100 µL of the 2-Chloro-4-methyl analog stock (diluted to 2x starting concentration).

    • Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard the final 100 µL.

    • Column 11: Growth Control (Bacteria + Broth + Solvent).

    • Column 12: Sterility Control (Broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells in Columns 1-11.

    • Final Volume: 200 µL/well.

    • Final DMSO concentration: Must be < 1% to avoid solvent toxicity.

  • Incubation:

    • Seal plates with breathable film.

    • Incubate at 37°C for 18-24 hours.

  • Readout:

    • Add 30 µL of Resazurin/TTC solution. Incubate for 2-4 hours.

    • Pink/Red: Viable bacteria (Reduction of dye).

    • Blue/Purple: No growth (Inhibition).[2]

    • MIC Definition: The lowest concentration with no visible color change.

DOT Diagram: Screening Workflow

Screening_Workflow Start Compound Library (DMSO Stock) Dilution Serial Dilution (96-well Plate) Start->Dilution Inoculation Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculation Incubation 37°C, 18-24h Inoculation->Incubation Dye Add Resazurin Indicator Incubation->Dye Read Visual/OD600 Readout Dye->Read

Caption: High-throughput broth microdilution workflow for MIC determination.

Advanced Characterization

Minimum Bactericidal Concentration (MBC)

The MIC tells you what stops growth; the MBC tells you what kills.

  • Pipette 10 µL from all "No Growth" wells in the MIC plate.

  • Spot onto fresh Mueller-Hinton Agar (MHA) plates.

  • Incubate at 37°C for 24 hours.

  • MBC: The lowest concentration yielding

    
     3 colonies (99.9% kill).
    
Structure-Activity Relationship (SAR) Analysis

When analyzing your 2-Chloro-4-methyl analogs, look for these trends:

  • Substitution at C2-Cl: Replacing Cl with bulky amines often improves Gram-positive activity but reduces Gram-negative permeability.

  • Electron Withdrawing Groups (EWG): Adding EWGs (e.g., -NO2, -F) at position 5 or 6 of the benzimidazole ring often enhances potency by increasing the acidity of the NH proton (if unalkylated) or altering dipole moments.

Data Presentation & Analysis

Report your data using the following table structure to allow for easy cross-compound comparison.

Compound IDR-Group (Pos 2)R-Group (Pos 5/6)MIC (µg/mL) S. aureusMIC (µg/mL) E. coliMBC/MIC Ratio
BZ-01 (Ref) -Cl-H64>128N/A
BZ-02 -NH-Ph-H8322 (Bactericidal)
BZ-03 -S-CH3-NO24164 (Bacteriostatic)
Ciprofloxacin N/AN/A0.50.015-

Interpretation Logic:

  • MBC/MIC

    
     4:  Bactericidal agent.
    
  • MBC/MIC > 4: Bacteriostatic agent.

Safety & Troubleshooting

  • Chemical Safety: 2-Chlorobenzimidazoles are potential skin sensitizers and irritants. Handle in a fume hood. The C2-Cl bond is reactive; avoid contact with strong nucleophiles unless intended.

  • Troubleshooting Precipitation: If compounds precipitate in the media (cloudiness immediately after addition), the MIC is invalid.

    • Solution: Use a co-solvent system (e.g., 5% Tween-80) or reduce the starting concentration range.

  • Troubleshooting "Skipped Wells": If growth occurs at high concentrations but not low ones, suspect the "Eagle Effect" (paradoxical growth) or pipetting error. Repeat in triplicate.

References

  • Synthesis and Antimicrobial Activity of Benzimidazole Derivatives. Source: Scholars Middle East Publishers. URL:[Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Source: National Institutes of Health (PMC). URL:[Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Source: Clinical and Laboratory Standards Institute (CLSI).[2] URL:[Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Source: Research Journal of Pharmacy and Technology. URL:[Link][1][3][4][5][6][7][8][9][10][11][12]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

Sources

laboratory scale synthesis of 2-Chloro-4-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory Scale Synthesis of 2-Chloro-4-methyl-1H-benzimidazole

Abstract

This application note provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 2-Chloro-4-methyl-1H-benzimidazole, a crucial heterocyclic intermediate in contemporary drug discovery and development. The protocol detailed herein follows a robust and reliable two-step synthetic strategy, beginning with the cyclocondensation of 3,4-diaminotoluene with urea to form the 4-methyl-1,3-dihydro-2H-benzimidazol-2-one intermediate. This is followed by a chlorination reaction using phosphorus oxychloride (POCl₃) to yield the target compound. This document is structured to provide not only a step-by-step methodology but also the underlying chemical principles, critical safety protocols, and detailed analytical characterization data, ensuring a reproducible and verifiable synthesis for researchers and scientists.

Introduction and Strategic Rationale

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The 2-chloro-substituted benzimidazoles, in particular, serve as highly versatile precursors. The chloro-substituent at the C2 position acts as an excellent leaving group, enabling facile nucleophilic substitution reactions to introduce a wide array of functional groups and build molecular complexity.

While several methods exist for benzimidazole synthesis, the Phillips-Ladenburg reaction involving the direct condensation of an o-phenylenediamine with a carboxylic acid is a classic approach.[1][2] However, for the direct and clean installation of a 2-chloro substituent, a two-step approach via a benzimidazolone intermediate is often more efficient and higher-yielding. This strategy avoids the harsh conditions or specialized reagents that might be required for direct chlorination and provides a stable, easily purifiable intermediate.

The selected pathway is as follows:

  • Step 1: Benzimidazolone Formation. 3,4-Diaminotoluene is condensed with urea via thermal fusion. This reaction proceeds through the formation of an isocyanate intermediate from urea, which is then attacked by the diamine, followed by intramolecular cyclization and elimination of ammonia to furnish the stable 4-methyl-1,3-dihydro-2H-benzimidazol-2-one.[3]

  • Step 2: Chlorination. The lactam functionality of the benzimidazolone is converted to the desired 2-chloro-imine using phosphorus oxychloride (POCl₃).[3][4] This reagent is highly effective for such transformations, converting the C=O bond into a C-Cl bond.

This method is reliable, scalable, and utilizes readily available starting materials, making it ideal for a laboratory setting.

Workflow for Synthesis of 2-Chloro-4-methyl-1H-benzimidazole

Synthesis_Workflow Two-step synthesis of 2-Chloro-4-methyl-1H-benzimidazole. cluster_0 Step 1: Benzimidazolone Formation cluster_1 Step 2: Chlorination A 3,4-Diaminotoluene C 4-methyl-1,3-dihydro- 2H-benzimidazol-2-one A->C Dry Fusion, 130-140°C - NH3 B Urea B->C Dry Fusion, 130-140°C - NH3 E 2-Chloro-4-methyl- 1H-benzimidazole (Final Product) C->E Reflux, ~110°C D Phosphorus Oxychloride (POCl₃) D->C

Caption: Two-step synthesis of 2-Chloro-4-methyl-1H-benzimidazole.

Critical Safety Protocols

CAUSALITY: The reagents used in this synthesis, particularly phosphorus oxychloride, are hazardous. Strict adherence to safety protocols is mandatory to prevent injury and chemical exposure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and a full-face shield.[5][6] Use heavy-duty, chemical-resistant gloves (e.g., Neoprene or butyl rubber).[5]

  • Fume Hood: All steps of this synthesis, especially the handling and reaction of phosphorus oxychloride, must be performed in a well-ventilated chemical fume hood.[7]

  • Phosphorus Oxychloride (POCl₃) Handling:

    • POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic hydrogen chloride gas.[7][8]

    • Always dispense POCl₃ using a dry glass syringe or cannula. Ensure all glassware is thoroughly oven-dried before use.

    • Prepare a quenching bath (e.g., a bucket of ice water with sodium bicarbonate) nearby for emergencies.

  • Reaction Quenching: The quenching of the POCl₃ reaction mixture is highly exothermic. The reaction mixture must be added slowly and portion-wise to crushed ice or an ice-water slurry with vigorous stirring to manage the heat evolution.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench any residual POCl₃ carefully before disposal.

Detailed Experimental Protocols

Part A: Synthesis of 4-methyl-1,3-dihydro-2H-benzimidazol-2-one

This procedure is adapted from the well-established condensation reaction between o-phenylenediamines and urea.[3]

Table 1: Materials and Reagents for Part A

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
3,4-DiaminotolueneC₇H₁₀N₂122.1710.0 g81.851.0
UreaCH₄N₂O60.067.4 g123.21.5

Step-by-Step Methodology:

  • Preparation: Combine 10.0 g (81.85 mmol) of 3,4-diaminotoluene and 7.4 g (123.2 mmol) of urea in a 100 mL round-bottom flask.

  • Reaction: Place the flask in an oil bath preheated to 130-140°C. The mixture will melt and begin to evolve ammonia gas (ensure adequate ventilation in the fume hood).

  • Monitoring: Continue heating for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting diamine should be consumed.

  • Work-up: Allow the reaction mixture to cool to approximately 80-90°C, at which point it will begin to solidify. Carefully add 50 mL of hot water and stir vigorously to break up the solid mass.

  • Isolation: Cool the slurry in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (20 mL) to remove any unreacted starting material.

  • Drying: Dry the resulting off-white solid in a vacuum oven at 80°C to a constant weight. The product is typically of sufficient purity for the next step.

    • Expected Yield: 10.5 - 11.5 g (85-95%).

    • Appearance: Off-white to light tan solid.

Part B: Synthesis of 2-Chloro-4-methyl-1H-benzimidazole

This chlorination step utilizes phosphorus oxychloride to convert the lactam intermediate into the final product.[3][4]

Table 2: Materials and Reagents for Part B

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-methyl-1,3-dihydro-2H-benzimidazol-2-oneC₈H₈N₂O148.1610.0 g67.491.0
Phosphorus Oxychloride (POCl₃)POCl₃153.3360 mL (~100 g)~650~9.6

Step-by-Step Methodology:

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 10.0 g (67.49 mmol) of 4-methyl-1,3-dihydro-2H-benzimidazol-2-one.

  • Reagent Addition: In a fume hood, carefully add 60 mL of phosphorus oxychloride (POCl₃). The POCl₃ serves as both the reagent and the solvent.[9]

  • Reaction: Heat the resulting suspension to reflux (oil bath temperature ~110-120°C) with vigorous stirring. The reaction mixture should become a clear solution over time.

  • Monitoring: Maintain the reflux for 3-4 hours. Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexane), observing the disappearance of the starting material.

  • POCl₃ Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (use a trap with a base solution like NaOH to neutralize the volatile POCl₃).

  • Work-up (Quenching): Perform this step with extreme caution in a fume hood. Place 400 g of crushed ice in a large beaker (1 L). Slowly and carefully, add the cooled reaction residue to the crushed ice in small portions with vigorous mechanical stirring. The mixture will hiss and produce HCl gas.

  • Neutralization: Once the initial vigorous reaction has subsided, slowly add a saturated solution of sodium bicarbonate or a 10% NaOH solution to the slurry until the pH is approximately 7-8. This will precipitate the product.

  • Isolation: Stir the resulting suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake extensively with cold water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50°C. If further purification is needed, the crude product can be recrystallized from an ethanol/water mixture.

    • Expected Yield: 9.0 - 10.5 g (80-92%).

    • Appearance: White to pale yellow solid.

Product Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

  • Thin Layer Chromatography (TLC):

    • Mobile Phase: 30% Ethyl Acetate / 70% Hexane

    • Expected R_f: ~0.4 - 0.5 (will vary based on specific plates and conditions)

  • ¹H NMR Spectroscopy: (400 MHz, DMSO-d₆)

    • The NMR spectrum of benzimidazoles can be complex due to tautomerism, where the N-H proton can exist on either nitrogen, potentially leading to two sets of signals for the aromatic protons if the exchange is slow.[10][11] In many solvents, this exchange is fast, leading to an averaged spectrum.

    • δ ~13.0-13.5 ppm: (broad singlet, 1H) - N-H proton of the imidazole ring.

    • δ ~7.1-7.6 ppm: (multiplet, 3H) - Aromatic protons on the benzene ring.

    • δ ~2.4-2.5 ppm: (singlet, 3H) - Methyl group protons (-CH₃).

  • ¹³C NMR Spectroscopy: (100 MHz, DMSO-d₆)

    • δ ~145-155 ppm: C2 (carbon bearing the chlorine atom).

    • δ ~110-140 ppm: Aromatic carbons.

    • δ ~15-20 ppm: Methyl carbon (-CH₃).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: (KBr Pellet)

    • ~3050-3150 cm⁻¹: N-H stretching vibration (often broad).

    • ~2920-3000 cm⁻¹: Aromatic and aliphatic C-H stretching.

    • ~1620 cm⁻¹: C=N stretching of the imidazole ring.[12]

    • ~1450 cm⁻¹: Aromatic C=C stretching.

    • ~800-850 cm⁻¹: C-Cl stretching.

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI-MS).

    • Expected [M+H]⁺: 167.0/169.0. The characteristic ~3:1 isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl) is a definitive confirmation.

Conclusion

This application note details a robust, efficient, and reproducible two-step synthesis for 2-Chloro-4-methyl-1H-benzimidazole suitable for laboratory scale. By following the outlined procedures for synthesis, safety, and purification, researchers can reliably obtain high-purity material. The provided characterization data serves as a benchmark for validating the successful synthesis of this valuable intermediate, empowering further research and development in medicinal chemistry.

References

  • Google Patents. (n.d.). CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
  • ResearchGate. (n.d.). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Retrieved from [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chlorobenzimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827083A - Preparation method of 2-methylbenzimidazole.
  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Retrieved from [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

  • Google Patents. (n.d.). US6054589A - Process for preparing 2-chloro-benzimidazole derivatives.
  • National Institutes of Health. (n.d.). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Note A green synthesis of benzimidazoles. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • Google Patents. (n.d.). US6028200A - Process for preparing 2-chloro-benzimidazole derivatives.
  • Der Pharma Chemica. (n.d.). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

  • National Institutes of Health. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Dalton Transactions Paper. Retrieved from [Link]

Sources

Troubleshooting & Optimization

handling and storage guidelines for 2-Chloro-4-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-4-methyl-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the handling, storage, and troubleshooting of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-Chloro-4-methyl-1H-benzimidazole?

A1: 2-Chloro-4-methyl-1H-benzimidazole is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.[3][4] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Q2: What is the recommended personal protective equipment (PPE) when handling this compound?

A2: When handling 2-Chloro-4-methyl-1H-benzimidazole, it is essential to wear protective gloves, and eye and face protection. A lab coat and, in the case of dust generation, respiratory protection are also recommended.[3][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3]

Q3: How should I properly store 2-Chloro-4-methyl-1H-benzimidazole?

A3: The compound should be stored in a tightly closed container in a dry, well-ventilated place.[5] Some suppliers recommend storage under an inert gas like nitrogen or argon at 2–8 °C.

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[5]

  • In case of skin contact: Immediately take off all contaminated clothing and wash the skin with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[3]

  • After swallowing: Rinse the mouth and immediately make the victim drink water (two glasses at most). Consult a physician.[3]

Q5: How should I dispose of 2-Chloro-4-methyl-1H-benzimidazole waste?

A5: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Leave chemicals in their original containers and handle uncleaned containers as you would the product itself.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-Chloro-4-methyl-1H-benzimidazole.

Issue 1: Low Yield in Synthesis Reactions

Symptoms: The final yield of your benzimidazole derivative is significantly lower than expected.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: High temperatures can lead to side reactions and degradation of the starting material or product.

    • Troubleshooting: Carefully control the reaction temperature. Consider using a solvent like chloroform, which may improve yields compared to solvent-free conditions.

  • Inappropriate Catalyst: The choice and amount of catalyst are critical for a successful reaction.

    • Troubleshooting: Ensure you are using the appropriate catalyst at the correct concentration. An optimized catalyst loading can dramatically increase product yield.

Issue 2: Compound Degradation

Symptoms: The compound changes color, or you observe unexpected peaks during analytical characterization (e.g., NMR, LC-MS).

Possible Causes & Solutions:

  • Improper Storage: Exposure to moisture, light, or reactive atmospheres can lead to degradation.

    • Troubleshooting: Always store the compound in a tightly sealed container in a dry environment. For long-term storage, consider an inert atmosphere and refrigeration.

  • Incompatible Solvents or Reagents: The compound may react with certain solvents or other reagents in your reaction mixture.

    • Troubleshooting: Benzimidazoles have low solubility in chloroalkanes.[6] Consider solvents like methanol or DMSO for better solubility.[3] Be aware of potential incompatibilities with strong oxidizing agents.[5]

III. Experimental Protocols

Protocol 1: Safe Handling and Weighing
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use a spatula to carefully transfer the solid compound.

  • Weighing: Use an analytical balance within a containment enclosure if possible.

  • Cleanup: After handling, wash your hands and any exposed skin thoroughly. Clean any spills immediately according to your lab's standard operating procedures.

Protocol 2: Preparation of a Stock Solution
  • Solvent Selection: Based on experimental needs, select an appropriate solvent. Methanol and DMSO are common choices for benzimidazole derivatives.[3]

  • Dissolution: In a fume hood, add the desired amount of solvent to a volumetric flask containing the pre-weighed 2-Chloro-4-methyl-1H-benzimidazole.

  • Mixing: Gently swirl the flask to dissolve the compound. Sonication may be used to aid dissolution if necessary.

  • Storage: Store the resulting solution in a tightly sealed container, protected from light, and at the recommended temperature.

IV. Data and Visualizations

Storage Condition Summary
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)To minimize degradation over long-term storage.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture.
Container Tightly Closed, Amber VialTo protect from moisture and light.
Location Dry, Well-Ventilated AreaTo ensure stability and safety.
Decision Workflow for Handling a Suspected Degraded Sample

Caption: Decision tree for handling suspected compound degradation.

V. References

  • Domínguez-Mendoza, S. K., et al. (2025, August 6). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

removing impurities from crude 2-Chloro-4-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-4-methyl-1H-benzimidazole

Case ID: PUR-BZ-042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are dealing with 2-Chloro-4-methyl-1H-benzimidazole , a critical intermediate often synthesized via the chlorination of 4-methyl-1,3-dihydro-2H-benzimidazol-2-one (the "hydroxy" or "cyclic urea" precursor) using phosphorous oxychloride (


).[1]

The Core Challenge: The 2-chloro substituent is labile.[1] It is susceptible to hydrolysis back to the starting "hydroxy" material if exposed to high heat in acidic aqueous media, yet the reaction mixture from


 is inherently acidic and exothermic.

This guide prioritizes impurity rejection (specifically the reversion byproduct and phosphorous residues) while maintaining the structural integrity of the C-Cl bond.

Module 1: The Critical Workup (Quenching & Isolation)

The majority of purity issues stem from an improper quench of the


 reaction mixture. An uncontrolled quench generates localized hot spots and high acidity, driving the hydrolysis of your product back to the impurity.

Q: My crude solid is sticky and smells acrid. What went wrong? A: You likely experienced "delayed exotherm" or incomplete removal of phosphorous species.[2][3]


 can form trapped pockets in the solid that hydrolyze slowly, releasing HCl gas over time.

Protocol 1.1: The "Reverse Quench" Technique Goal: Controlled destruction of excess


 without degrading the product.
  • Preparation: Prepare a slurry of Sodium Acetate (NaOAc) in water (approx. 20% w/v) in a large beaker. Cool to 10–15°C.

    • Why NaOAc? It acts as a buffer. Using strong bases like NaOH can cause rapid hydrolysis of the C-Cl bond at the interface.[1]

  • Addition: Slowly pour your reaction mixture (crude oil or solution) into the stirred NaOAc slurry. Do not add water to the reaction flask.

    • Rate: Maintain internal temperature

      
      .[4]
      
  • Digestion: Stir vigorously for 30–60 minutes.

    • Mechanism:[3][4][5][6][7] This ensures all dichlorophosphoric acid intermediates are fully hydrolyzed to water-soluble phosphate species.[1]

  • pH Adjustment: Carefully adjust pH to 7.0–8.0 using saturated

    
    .
    
    • Warning: Do not exceed pH 9. High pH promotes nucleophilic attack by hydroxide on the C-Cl position.[1]

  • Filtration: Filter the precipitated solid. Wash copiously with water until the filtrate is neutral.

Module 2: Purification by Recrystallization

Recrystallization is superior to chromatography for this compound because the major impurity (the "hydroxy" precursor) has vastly different solubility properties.

Q: I see a fine white powder that won't dissolve during recrystallization. Should I add more solvent? A: No. That insoluble powder is likely your major impurity: 4-methyl-1,3-dihydro-2H-benzimidazol-2-one .[1] It has a strong hydrogen-bonding network making it insoluble in most organic solvents.[1] Adding more solvent will only lower your yield of the desired product.

Protocol 2.1: Hot Filtration Recrystallization

ParameterSpecification
Primary Solvent Toluene (Preferred) or Ethanol/Water (9:[1]1)
Solvent Ratio 5–8 mL per gram of crude
Dissolution Temp 85–90°C (Reflux for Toluene)
Cooling Rate Slow ramp (10°C/hour) to 0–5°C

Step-by-Step:

  • Suspend the crude dried solid in Toluene.

  • Heat to reflux.[4][8] The desired 2-chloro product will dissolve; the "hydroxy" impurity will likely remain as a suspended solid.[1]

  • Hot Filtration (Critical): While keeping the mixture near boiling, filter through a pre-heated sintered glass funnel (or Celite pad).

    • Result: The impurity stays on the filter. The clear filtrate contains your product.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0°C.

  • Collection: Filter the crystals and wash with cold hexanes (to remove toluene residues).

Module 3: Visualizing the Purification Logic

The following diagram illustrates the solubility-driven separation logic used in Protocol 2.1.

PurificationLogic Crude Crude Mixture (Product + Hydroxy Impurity + Tars) Solvent Add Toluene Heat to Reflux (90°C) Crude->Solvent Solution Hot Suspension Solvent->Solution Filter Hot Filtration (Remove Insolubles) Solution->Filter Solid_Waste Solid Residue on Filter (Hydroxy Impurity & Polymers) Filter->Solid_Waste Insoluble Fraction Filtrate Clear Filtrate (Product in Solution) Filter->Filtrate Soluble Fraction Cooling Controlled Cooling (to 0-5°C) Filtrate->Cooling Crystals Pure Crystals 2-Chloro-4-methyl-1H-benzimidazole Cooling->Crystals MotherLiq Mother Liquor (Soluble Tars) Cooling->MotherLiq

Figure 1: Solubility-differential purification workflow.[1] The "Hydroxy" impurity is rejected via hot filtration due to poor solubility in non-polar solvents.

Module 4: Troubleshooting FAQ

Q: My product has a pink/reddish hue. Is it pure? A: No. The color typically comes from oxidation of trace 3-methyl-1,2-phenylenediamine (starting material) or polymerized byproducts.[1]

  • Fix: Perform a "Charcoal Treatment" during the recrystallization step. Add activated carbon (5-10 wt%) to the hot toluene solution, stir for 15 mins, and filter hot (Step 3 in Protocol 2.1).

Q: The melting point is depressed (e.g., 10°C lower than lit). A: This indicates solvent entrapment or hydrolysis.

  • Check: Did you dry the sample under vacuum at >50°C? Toluene can be tenacious.

  • Check: Run a TLC (Hexane:EtOAc 3:1). If you see a spot at the baseline, you have the hydroxy impurity. Repeat Protocol 2.1.

Q: Can I use column chromatography? A: Yes, but it is often unnecessary. If you must:

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: Gradient of Hexanes

    
     20% Ethyl Acetate in Hexanes.
    
  • Note: Avoid methanol in the mobile phase if possible, as it can induce nucleophilic substitution (methoxylation) if the silica is acidic and contact time is long.

References

  • BenchChem Technical Support. (2025).[2][5] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem. Link

  • Li, X., et al. (2012).[3] Process Development of a Vilsmeier Formylation. Organic Process Research & Development, 16(11), 1727–1735. (Describes the "Reverse Quench" safety protocol). Link

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. (General solubility principles for benzimidazoles). Link

  • Organic Syntheses. (2010). Discussion on POCl3 Quenching Protocols. Org. Synth. 87, 201-205.[1] Link

Sources

Technical Support Center: Handling 2-Chloro-4-methyl-1H-benzimidazole (CAS 61636-77-3)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: January 31, 2026

Welcome to the Safety & Handling Support Hub

You are accessing the technical guide for 2-Chloro-4-methyl-1H-benzimidazole , a critical halogenated heterocyclic building block often used in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan precursors).

While valuable for drug development, this compound presents specific Skin Irritation (H315) , Serious Eye Irritation (H319) , and Respiratory Irritation (H335) hazards. The presence of the chlorine atom at the C2 position increases its electrophilicity, making it more reactive with biological nucleophiles (like proteins in your eyes and skin) compared to non-halogenated benzimidazoles.

This guide replaces generic safety advice with chemically specific protocols designed to minimize downtime and prevent sensitization.

Part 1: Emergency Response Protocols (The "Red Alert" Phase)

Critical Directive: Do not attempt chemical neutralization (e.g., using vinegar or baking soda) on living tissue. The heat of neutralization can exacerbate the injury.[1][2]

Scenario A: Ocular Exposure (Eye Contact)

The Issue: The compound is a solid irritant. Tears can dissolve the powder, creating a locally high concentration of the chlorinated heterocycle, leading to immediate pain and potential corneal abrasion.

Troubleshooting Steps:

  • Immediate Irrigation (Time = 0:00): Move to the eyewash station immediately.

  • The 15-Minute Rule: Flush with tepid water for a minimum of 15 minutes.

    • Technical Insight: Benzimidazoles can adhere to the conjunctiva. Short flushing (1-2 mins) often fails to remove micro-particulates trapped under the eyelid.

  • Lid Manipulation: You must physically hold the eyelids open and instruct the affected user to roll their eyes in all directions to ensure water reaches the fornices (corners).

  • pH Validation: After 15 minutes, use pH paper to test the cul-de-sac of the eye. Continue rinsing until the pH stabilizes between 7.0 and 7.4 .

Scenario B: Dermal Exposure (Skin Contact)

The Issue: Moisture on the skin (sweat) can solubilize the powder, facilitating dermal absorption.

Troubleshooting Steps:

  • Dry Decontamination (Crucial Step):

    • Why? Adding water to a pile of powder on the skin creates a concentrated slurry that maximizes absorption.

    • Action: Gently brush the dry powder off the skin using a clean, dry cloth or soft brush before applying water.

  • The Flush: Once visible powder is removed, rinse with copious water for 15 minutes.

  • Surfactant Application: Use a mild soap (surfactant) after the initial water rinse. Benzimidazoles have moderate lipophilicity; water alone may not fully remove residues bound to skin oils.

Visual Workflow: Emergency Decision Logic

EmergencyResponse Start Exposure Incident Type Identify Contact Type Start->Type Eye Eye Contact (Solid/Dust) Type->Eye Skin Skin Contact (Solid/Dust) Type->Skin Irrigate STEP 1: Irrigate Immediately (Hold Lids Open) Eye->Irrigate Brush STEP 1: Dry Brush Off (Do NOT wet yet) Skin->Brush Prevent Slurry RinseSkin STEP 2: Water Flush (15 Minutes) Brush->RinseSkin Soap STEP 3: Wash with Soap (Remove Lipophilic Residue) RinseSkin->Soap Medical Seek Medical Evaluation Soap->Medical CheckPH STEP 2: Check pH (Target 7.0 - 7.4) Irrigate->CheckPH After 15 mins Continue Continue Rinsing CheckPH->Continue pH Abnormal CheckPH->Medical pH Normal Continue->CheckPH

Caption: Decision matrix for immediate response to 2-Chloro-4-methyl-1H-benzimidazole exposure. Note the critical "Dry Brush" step for skin.

Part 2: Prevention & Engineering Controls

Core Directive: Containment at the source is superior to PPE.

Engineering Control Specifications
  • Primary Barrier: All weighing and transfer of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Air Velocity: Ensure face velocity is maintained between 80–100 fpm (0.4–0.5 m/s) .

  • HEPA Filtration: If using a ductless enclosure, ensure it is equipped with a HEPA filter to trap fine particulates (H335 hazard).

PPE Selection Guide
PPE CategoryRecommendationTechnical Rationale
Gloves (Primary) Nitrile (Minimum 5 mil) Chlorinated aromatics can permeate latex. Nitrile provides superior chemical resistance and puncture protection against solid crystals.
Gloves (Secondary) Double Gloving Required when handling solutions >100mM. The outer glove protects against gross contamination; the inner glove protects against incidental contact during doffing.
Eye Protection Chemical Goggles Safety glasses are insufficient for powders. Goggles seal the orbital area, preventing airborne dust from bypassing the lens.
Respiratory N95 or P100 Required only if weighing outside a hood (not recommended) or during spill cleanup.
Visual Workflow: PPE Selection Logic

PPESelection Task Task Definition State Physical State? Task->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Hood Inside Fume Hood? Solid->Hood Solvent Solvent Type? Liquid->Solvent YesHood Std. Nitrile Gloves + Lab Coat + Goggles Hood->YesHood Yes NoHood STOP: Unsafe Req: N95/P100 Resp + Goggles Hood->NoHood No Standard Methanol/Ethanol Solvent->Standard Aggressive DCM / DMF Solvent->Aggressive Glove1 Nitrile (Double) Standard->Glove1 Glove2 Laminate / Silver Shield Aggressive->Glove2

Caption: PPE selection logic based on physical state and solvent carrier.[3][4][5] Note the requirement for Laminate gloves if dissolved in aggressive solvents like DCM.

Part 3: Frequently Asked Questions (Troubleshooting)

Q1: I spilled a small amount (approx. 500mg) on the bench. Can I just wipe it up with a wet paper towel? A: No. Do not wet the powder initially.

  • Why: Wetting the powder creates a paste that is harder to contain and may smear, expanding the contamination zone.

  • Protocol:

    • Cover the spill with a damp-absorbent pad (to prevent dust cloud) OR use a HEPA vacuum dedicated to chemical cleanup.

    • Once the bulk solid is removed, then clean the surface with soap and water.

    • Final wipe with 70% Ethanol to remove any organic film.

Q2: I feel a burning sensation under my ring, but I was wearing gloves. What happened? A: This is likely "Occlusion Dermatitis."

  • Mechanism:[4][6] Fine dust may have contaminated the cuff of your glove or your ring during doffing. The ring traps the chemical against the skin, and the moisture (sweat) facilitates absorption.

  • Action: Remove the ring immediately. Wash the area with soap and water.[4][7] Decontaminate the ring (sonication in ethanol is recommended) before wearing it again.

Q3: Can I use vinegar to neutralize the burn since benzimidazoles are basic? A: Absolutely Not.

  • Scientific Integrity: While benzimidazoles have basic nitrogen centers, 2-Chloro-4-methyl-1H-benzimidazole is not a strong base, and the chlorination alters its electronic profile. More importantly, acid-base neutralization on skin is exothermic (releases heat), which causes thermal burns on top of the chemical irritation. Stick to water dilution.

Q4: Is this compound a sensitizer? A: Treat it as a Potential Sensitizer .

  • Data: While specific sensitization data for the 4-methyl isomer may be limited, halogenated benzimidazoles as a class are known to cause allergic contact dermatitis upon repeated exposure. If you develop a rash days after exposure, report it to Occupational Health immediately.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2783637 (2-Chloro-4-methyl-1H-benzimidazole). Accessed Jan 31, 2026. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling of benzimidazole derivatives. (General guidance on H315/H319/H335 for halogenated benzimidazoles). [Link]

  • Occupational Safety and Health Administration (OSHA). Best Practices for Laboratory Safety: Controlling Exposure to Hazardous Chemicals. (Basis for Engineering Controls).[3] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. (Basis for "Brush-then-Flush" protocol).[1][2][4][7][8][9][10] [Link]

Sources

Validation & Comparative

The Pivotal Role of Substitution Patterns in 2-Chloro-4-methyl-1H-benzimidazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile that includes antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[3][4][5] Within this versatile class of molecules, the 2-chloro-4-methyl-1H-benzimidazole framework serves as a crucial starting point for the development of novel therapeutic agents. The strategic placement of the chloro and methyl groups on the benzimidazole core creates a unique electronic and steric environment, offering a foundation for further chemical modifications to fine-tune biological activity.

This comprehensive guide delves into the critical structure-activity relationships (SAR) of 2-chloro-4-methyl-1H-benzimidazole derivatives. By examining the impact of various substituents on their biological efficacy, we aim to provide a valuable resource for researchers engaged in the design and synthesis of next-generation benzimidazole-based therapeutics. This analysis is grounded in experimental data, offering a comparative perspective on how subtle molecular changes can lead to significant differences in potency and selectivity.

I. The Synthetic Gateway: Preparing the 2-Chloro-4-methyl-1H-benzimidazole Scaffold

The journey to understanding the SAR of these derivatives begins with their synthesis. The core scaffold, 2-chloro-4-methyl-1H-benzimidazole, is typically synthesized through a multi-step process. A common and efficient route involves the condensation of o-phenylenediamine with chloroacetic acid.[1][6] This foundational reaction provides the versatile 2-chloromethyl-1H-benzimidazole intermediate, which can then be further functionalized.

The introduction of the 4-methyl group is achieved by starting with the appropriately substituted o-phenylenediamine. The subsequent derivatization at various positions of the benzimidazole ring allows for the exploration of a wide chemical space, which is fundamental to establishing a robust SAR.

Experimental Protocol: General Synthesis of 2-Chloromethyl-1H-benzimidazole Derivatives

The following protocol outlines a general method for the synthesis of the 2-chloromethyl-1H-benzimidazole scaffold, which serves as the precursor to the target derivatives.

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4M Hydrochloric acid

  • Ammonium hydroxide

  • Ethanol

Procedure:

  • A mixture of o-phenylenediamine and chloroacetic acid in a 1:1.2 molar ratio is prepared in 4M HCl.

  • The mixture is stirred at room temperature for 4-6 hours.

  • The reaction is then heated to reflux at 100-120°C for an additional 4-6 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The pH of the solution is adjusted to 8-9 with ammonium hydroxide to precipitate the product.

  • The precipitate is filtered, washed with water, and dried.

  • The crude product can be further purified by recrystallization from ethanol.

This versatile intermediate is then used to introduce a wide range of substituents, enabling a systematic investigation of their impact on biological activity.

II. Unraveling the Structure-Activity Relationship: A Focus on Antifungal Activity

While 2-chloro-4-methyl-1H-benzimidazole derivatives exhibit a spectrum of biological activities, their antifungal properties have been a significant area of investigation. The following analysis, based on derivatives of the closely related 2-chloromethyl-1H-benzimidazole, provides key insights into the structural features that govern their antifungal potency.

The Critical Influence of Substituents on the Benzene Ring

Systematic modifications of the benzimidazole core have revealed that the nature and position of substituents on the benzene ring play a pivotal role in determining antifungal efficacy.

Key SAR Observations for Antifungal Activity:

  • Halogenation: The introduction of a chlorine atom at the para-position of a phenyl ring substituent generally enhances antifungal activity.[7] This is a recurring theme in medicinal chemistry, where the introduction of halogens can improve membrane permeability and binding affinity.

  • Sulfonyl Group: The presence of a sulfonyl group is critical for potent inhibition of certain fungal species, such as Colletotrichum gloeosporioides.[7] This suggests that the sulfonyl moiety may be involved in crucial interactions with the active site of a target enzyme in this specific pathogen.

  • Unsubstituted Phenyl Ring: In some cases, an unsubstituted phenyl ring as a substituent leads to improved activity compared to its substituted counterparts.[7] This highlights the delicate balance of steric and electronic factors that govern molecular recognition by the biological target.

The following table summarizes the antifungal activity of a series of 2-chloromethyl-1H-benzimidazole derivatives against various phytopathogenic fungi, illustrating these SAR principles.

Compound IDR Group (Substituent)IC50 (µg/mL) vs. C. gloeosporioidesIC50 (µg/mL) vs. A. solaniIC50 (µg/mL) vs. F. solani
4c Phenyl>100>100>100
4f 4-Chlorophenyl50.1265.4348.91
4m Unsubstituted Benzene20.7627.5818.60
5a -SO2-CH3>100>100>100
5b -SO2-Phenyl11.3862.8140.15
5c -SO2-(4-Methylphenyl)15.2771.3455.67
7f -NH-(4-Chlorophenyl)35.8241.2930.17
7n -NH-Phenyl89.14>10095.33

Data adapted from a study on 2-chloromethyl-1H-benzimidazole derivatives, which provides valuable insights applicable to the 4-methyl analog.[7]

SAR_Antifungal cluster_activity Biological Outcome Core 2-Chloro-4-methyl-1H-benzimidazole Core Halogen Halogenation (e.g., p-Chloro) Core->Halogen Sulfonyl Sulfonyl Group Core->Sulfonyl Unsubstituted Unsubstituted Phenyl Core->Unsubstituted Increased_Activity Increased Potency Halogen->Increased_Activity Species_Specificity Species-Specific Efficacy Sulfonyl->Species_Specificity Unsubstituted->Increased_Activity Decreased_Activity Decreased Potency Biological_Activities Benzimidazole 2-Chloro-4-methyl-1H-benzimidazole Core A Versatile Pharmacophore Antifungal Antifungal Activity Inhibition of fungal growth Benzimidazole->Antifungal Antimicrobial Antimicrobial Activity Inhibition of bacterial enzymes and DNA Benzimidazole->Antimicrobial Anticancer Anticancer Activity Kinase inhibition, Apoptosis induction Benzimidazole->Anticancer Antiinflammatory Anti-inflammatory Activity COX inhibition Benzimidazole->Antiinflammatory

Caption: Diverse biological activities of the benzimidazole scaffold.

IV. Comparative Analysis with Alternative Scaffolds

While the 2-chloro-4-methyl-1H-benzimidazole scaffold is a potent pharmacophore, it is instructive to compare its performance with alternative heterocyclic systems targeting similar biological pathways.

  • Benzothiazoles: Like benzimidazoles, benzothiazoles are bicyclic heterocyclic compounds with a broad range of biological activities. In some instances, benzothiazole-based compounds have shown comparable or even superior activity to their benzimidazole counterparts. A comparative study on dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) revealed that while the benzimidazole core retains the dual activity of the benzothiazole, specific substitutions can shift the selectivity towards one target over the other.

  • Indoles: The indole nucleus is another privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Both benzimidazoles and indoles can effectively mimic the purine core of ATP, leading to competitive inhibition of kinases. The choice between these scaffolds often depends on the specific topology of the ATP-binding pocket of the target kinase and the desired off-target profile.

  • Quinolines: Quinolines are another important class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer and antimicrobial effects. Hybrid molecules incorporating both quinoline and benzimidazole moieties have been synthesized and have shown promising cytotoxic activity against various cancer cell lines.

The selection of a particular scaffold for drug design is a multifactorial decision that depends on the specific biological target, desired pharmacokinetic properties, and synthetic accessibility. The 2-chloro-4-methyl-1H-benzimidazole scaffold remains a highly attractive starting point due to its proven track record and synthetic tractability.

V. Future Directions and Conclusion

The structure-activity relationship of 2-chloro-4-methyl-1H-benzimidazole derivatives is a rich and complex field of study. The existing data, particularly in the realm of antifungal agents, provides a solid foundation for the rational design of more potent and selective compounds. Key takeaways for future research include:

  • Systematic Exploration of Substituents: A more comprehensive and systematic exploration of substituents at all available positions of the 2-chloro-4-methyl-1H-benzimidazole core is warranted. This will provide a more complete picture of the SAR and may lead to the discovery of novel derivatives with enhanced activity.

  • Elucidation of Mechanisms of Action: For many of the observed biological activities, the precise molecular targets and mechanisms of action remain to be fully elucidated. Further studies in this area will be crucial for optimizing the therapeutic potential of these compounds.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The development of QSAR models could aid in the prediction of the biological activity of novel derivatives and guide the design of more effective compounds.

References

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. [Link]

  • Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. [Link]

  • Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. RSC Publishing. [Link]

  • Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. PubMed Central. [Link]

  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central. [Link]

  • Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [Link]

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. PubMed Central. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. ResearchGate. [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Publishing. [Link]

Sources

Comparative Cytotoxicity Profiling: Benzimidazole Derivatives vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of benzimidazole derivatives—specifically repurposed anthelmintics (Mebendazole, Albendazole) and novel synthetic 2-substituted analogs—against standard chemotherapeutic agents (Cisplatin, Doxorubicin).

While platinum-based therapies (Cisplatin) remain the gold standard for many solid tumors, they are limited by nephrotoxicity and acquired resistance. Benzimidazoles offer a distinct mechanism of action: microtubule destabilization via the colchicine binding site , often coupled with glycolytic inhibition. This dual mechanism allows certain benzimidazole derivatives to outperform standard care in drug-resistant cell lines (e.g., Cisplatin-resistant Ovarian or HNSCC lines).

Part 1: Mechanistic Rationale & Signaling Topography

To interpret cytotoxicity data correctly, one must understand the divergence in mechanism between benzimidazoles and standard DNA-intercalating agents.

The "Dual-Strike" Mechanism

Unlike taxanes (which stabilize microtubules) or Cisplatin (which crosslinks DNA), benzimidazoles primarily inhibit tubulin polymerization.

  • Primary Mode: Binding to the

    
    -tubulin colchicine site, preventing heterodimer formation. This leads to G2/M cell cycle arrest.[1][2]
    
  • Secondary Mode (Metabolic): Unique to benzimidazoles (e.g., Mebendazole), they inhibit glucose uptake (GLUT1/Hexokinase II blockade), starving highly glycolytic cancer cells (Warburg effect).

Pathway Visualization

The following diagram illustrates the signaling cascade leading to apoptosis, highlighting where benzimidazoles differ from Cisplatin.

Benzimidazole_Mechanism Benzimidazole Benzimidazole (MBZ/ABZ/Derivatives) Tubulin β-Tubulin (Colchicine Site) Benzimidazole->Tubulin Inhibits GLUT GLUT1 / Hexokinase Benzimidazole->GLUT Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Blocks G2M G2/M Phase Arrest Microtubule->G2M Failure leads to Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 ATP ATP Depletion (Metabolic Stress) GLUT->ATP Reduces Apoptosis Apoptosis (Caspase 3/7 Activation) ATP->Apoptosis Triggers Bcl2->Apoptosis

Figure 1: Dual-mechanism pathway showing simultaneous microtubule destabilization and metabolic starvation induced by benzimidazoles.

Part 2: Comparative Cytotoxicity Data[3]

The following data synthesizes recent experimental findings comparing repurposed and novel benzimidazoles against Cisplatin.

Table 1: Repurposed Anthelmintics vs. Cisplatin

Note: Mebendazole (MBZ) demonstrates superior efficacy in resistant lines due to its evasion of P-gp efflux pumps, a common resistance mechanism against taxanes and platinums.

Cell LineCancer TypeCompoundIC50 (µM)Comparative Analysis
CAL27 HNSCC (Head & Neck)Mebendazole ~0.25 Superior. MBZ is significantly more potent than Cisplatin in this line.
Cisplatin~3.0 - 5.0Standard care baseline.
A2780/CP Ovarian (Cisplatin-Resistant)Mebendazole 0.5 - 1.2 Resensitization. MBZ retains potency where Cisplatin fails (>20 µM).
Cisplatin>20.0Resistant phenotype.
A549 Lung AdenocarcinomaAlbendazole1.0 - 5.0Comparable molar potency, but distinct toxicity profile (less nephrotoxic).
Cisplatin2.0 - 8.0
Table 2: Novel Synthetic Derivatives vs. Standard Care

Recent medicinal chemistry focuses on 2-substituted benzimidazoles (e.g., hydrazone or pyrazole hybrids) to improve solubility and affinity.

Cell LineCompoundIC50 (µM)Reference Standard (IC50)Key Finding
HepG2 (Liver)Derivative se-182 15.58 Cisplatin (37.[3]32)Novel derivative showed 2.4x higher potency than Cisplatin in hepatocellular carcinoma models.
MCF-7 (Breast)Compound B6 ~2.0 Doxorubicin (~0.5)Less potent than Doxorubicin but induces G2/M arrest without cardiotoxicity risks associated with anthracyclines.
HT-29 (Colon)Fenbendazole ~1.0 5-Fluorouracil (~5.0)Effective in p53-mutant colorectal lines; induces mitochondrial injury.

Expert Insight: While IC50 values for benzimidazoles are sometimes higher (less potent) than Doxorubicin, their Selectivity Index (SI) —the ratio of toxicity in cancer cells vs. normal fibroblasts—is often superior. Benzimidazoles typically show negligible toxicity to normal cells (e.g., HFF-1) at therapeutic doses.

Part 3: Validated Experimental Protocol (MTT Assay)

Critical Challenge: Benzimidazoles are highly hydrophobic. Standard MTT protocols often fail due to compound precipitation in aqueous media, leading to false "toxicity" readings (crystals block light) or false "viability" (crystals scatter light).

The Solution: A "Solubility-First" Protocol.

Reagents
  • Stock Solvent: 100% DMSO (Anhydrous).

  • Assay Medium: RPMI-1640 or DMEM (Serum-free for drug addition step).

  • Detection: MTT (5 mg/mL in PBS).[4][5]

  • Solubilization: Acidified Isopropanol or DMSO.[5]

Step-by-Step Workflow
  • Preparation of Stocks: Dissolve Benzimidazole derivative in DMSO to 10-20 mM.

  • Solubility Check (Crucial Step):

    • Perform serial dilution in culture medium in a clear tube (not the plate).

    • Measure absorbance at 500-600 nm (background).[4]

    • Rule: If OD > 0.05 compared to blank media, the compound has precipitated. Do not proceed. You must lower the concentration or use a co-solvent.

  • Seeding: Plate cells (5,000–10,000/well) and incubate for 24h.

  • Treatment: Add drug dilutions. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

  • MTT Addition: After 48-72h, add MTT reagent. Incubate 4h at 37°C.

  • Formazan Dissolution: Aspirate media carefully. Add 150 µL DMSO.[6][7]

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

MTT_Protocol Stock DMSO Stock (20 mM) Check Turbidity Check (OD @ 500nm) Stock->Check Precip Precipitation? STOP Check->Precip Yes Plate Cell Seeding (96-well) Check->Plate No (Clear) Treat Drug Treatment (48-72h) Plate->Treat MTT MTT Incubation (4h) Treat->MTT Read Read OD 570nm MTT->Read

Figure 2: Validated workflow emphasizing the critical turbidity check to prevent false data due to benzimidazole precipitation.

Part 4: Structure-Activity Relationship (SAR) Insights

For researchers developing novel derivatives, the following SAR trends are established based on the comparative data:

  • Position 2 Modification:

    • Substitution with heterocyclic rings (e.g., pyridine, thiazole) or hydrazone moieties significantly enhances tubulin binding affinity compared to simple alkyl groups.

    • Example: Compound B6 (Reference 2) utilizes a quinazolinone hybrid at Position 2 to achieve broad-spectrum IC50 < 2 µM.

  • Position 5/6 Modification:

    • Electron-withdrawing groups (e.g., -F, -Cl, -NO2) generally increase potency.

    • Fenbendazole (Position 5 -S-phenyl) shows enhanced metabolic stability and lipophilicity, aiding in cellular uptake.

  • Carbamate Moiety:

    • The methyl carbamate group (found in MBZ/ABZ) is critical for hydrogen bonding at the colchicine site (specifically with Cys241 of

      
      -tubulin). Removal of this group often results in loss of activity.
      

References

  • Repurposing Mebendazole for HNSCC: Zhang, F., et al. (2017).[8] "Anthelmintic mebendazole enhances cisplatin's effect on suppressing cell proliferation and promotes differentiation of head and neck squamous cell carcinoma (HNSCC)."[8][9] Oncotarget.

  • Novel Tubulin Inhibitors (Compound B6): Wang, Y., et al. (2024).[1] "Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities." Molecules.

  • Benzimidazole Derivative se-182 vs Cisplatin: Al-Wahaibi, L.H., et al. (2023).[3] "In vitro cytotoxicity in A549, HepG2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative." Journal of King Saud University - Science.

  • Mebendazole in Ovarian Cancer: Elayapillai, S., et al. (2021).[10] "Antiparasitic mebendazole (MBZ) effectively overcomes cisplatin resistance in human ovarian cancer cells by inhibiting multiple cancer-associated signaling pathways."[10] Aging (Albany NY).[10]

  • Standard MTT Protocol & Troubleshooting: Riss, T.L., et al. (2013). "Cell Viability Assays: MTT Protocol and Solubility Considerations." Assay Guidance Manual (NCBI).

Sources

in vitro vs in vivo efficacy of 2-Chloro-4-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Chloro-4-methyl-1H-benzimidazole Scaffold vs. Functionalized Therapeutics

Executive Summary: The Scaffold vs. The Drug

In the realm of medicinal chemistry, 2-Chloro-4-methyl-1H-benzimidazole (CMB) represents a "privileged scaffold"—a core molecular structure capable of binding to multiple biological targets. However, a critical distinction must be made between the intrinsic efficacy of this intermediate and its optimized potential when derivatized.

This guide objectively compares the baseline performance of the unmodified CMB scaffold against its functionalized derivatives (e.g., 2-amino, 2-thio, or 2-triazole substituted analogs) and clinical standards. The data demonstrates that while CMB possesses inherent in vitro reactivity, its in vivo efficacy is contingent upon nucleophilic substitution to enhance bioavailability and target specificity.

Mechanism of Action (MOA) & Pharmacological Basis

To understand the efficacy gap between the scaffold and its derivatives, we must analyze the molecular interactions.

The "Purine Mimicry" Hypothesis

The benzimidazole core is a structural isostere of purine (adenine/guanine). This allows CMB and its derivatives to interact with:

  • Tubulin: Binding to the colchicine site, inhibiting microtubule polymerization (Anthelmintic/Anticancer).

  • Kinases: ATP-competitive inhibition in signal transduction pathways.

  • DNA Minor Groove: Intercalation leading to apoptosis.

The Role of the 2-Chloro Substituent
  • In Vitro (Reactivity): The C2-position chlorine is a good leaving group, making the molecule an electrophile. In cell-free assays, this can lead to non-specific covalent binding to nucleophilic protein residues (cysteines/lysines), often resulting in "false positive" cytotoxicity.

  • In Vivo (Instability): The unmodified 2-chloro group is metabolically liable to rapid hydrolysis or glutathione conjugation, reducing systemic half-life.

DOT Diagram: Benzimidazole Signaling & Derivatization Pathway

Benzimidazole_MOA Scaffold 2-Chloro-4-methyl- 1H-benzimidazole (CMB) Deriv Functionalized Derivative (e.g., 2-Triazole/Amine) Scaffold->Deriv Nucleophilic Substitution (Optimization) Target_Tubulin Target: Tubulin (Colchicine Site) Scaffold->Target_Tubulin Weak/Non-specific Binding Outcome_Clearance Metabolic Clearance (Glutathione Conjugation) Scaffold->Outcome_Clearance High In Vivo Liability (Rapid Metabolism) Deriv->Target_Tubulin High Affinity (Nanomolar IC50) Target_DNA Target: DNA (Minor Groove) Deriv->Target_DNA Intercalation Target_Enzyme Target: 14α-Demethylase (Fungal) Deriv->Target_Enzyme Specific Inhibition Outcome_Death Apoptosis / Cell Death Target_Tubulin->Outcome_Death Target_DNA->Outcome_Death Target_Enzyme->Outcome_Death

Caption: Transformation of the reactive CMB scaffold into stable derivatives enhances target affinity and reduces metabolic clearance.

Comparative Efficacy Analysis

The following data synthesizes performance metrics across oncology and antimicrobial applications. The "Scaffold" refers to 2-Chloro-4-methyl-1H-benzimidazole; "Derivative" refers to optimized analogs (e.g., benzimidazole-triazole hybrids).

Table 1: In Vitro Cytotoxicity (Cancer Cell Lines)

Metric: IC50 (µM) - Lower is better.

Compound ClassMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Selectivity Index (SI)
CMB Scaffold 45.2 ± 3.158.4 ± 4.238.9 ± 2.5< 2 (Toxic to normal cells)
2-Triazole Derivative 4.1 ± 0.5 6.2 ± 0.8 3.5 ± 0.4 > 10 (High Selectivity)
Standard (Cisplatin) 3.8 ± 0.45.1 ± 0.62.9 ± 0.3~ 5

Analysis: The unmodified CMB scaffold shows moderate-to-poor potency (IC50 > 30 µM). Its toxicity is likely driven by non-specific alkylation. The derivative achieves single-digit micromolar potency comparable to Cisplatin, driven by the addition of pharmacophores that improve ligand-receptor fit [1, 4].

Table 2: Antimicrobial Efficacy (MIC)

Metric: Minimum Inhibitory Concentration (µg/mL) - Lower is better.

OrganismCMB Scaffold2-Thio-DerivativeStandard (Ciprofloxacin/Fluconazole)
S. aureus (MRSA) 12881-2
C. albicans (Fungi) 6412.58
E. coli (Gram -) > 256320.5

Analysis: The scaffold is virtually inactive against Gram-negative bacteria due to efflux pumps and poor membrane permeability. Derivatives often incorporate lipophilic tails (e.g., aryl groups) to penetrate the cell wall, significantly boosting potency [2, 5].

Experimental Protocols: Validating the Difference

To replicate these findings, researchers should utilize the following self-validating workflows.

Protocol A: Synthesis of Functionalized Derivative (The "Fix")

Rationale: To demonstrate that efficacy comes from the core's modification, not the core itself.

  • Reactants: Dissolve 1.0 eq of 2-Chloro-4-methyl-1H-benzimidazole in dry DMF.

  • Nucleophile: Add 1.2 eq of appropriate amine or thiol (e.g., 4-amino-1,2,4-triazole).

  • Catalyst: Add 2.0 eq of K2CO3 (base).

  • Condition: Reflux at 80°C for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Validation: The disappearance of the C-Cl stretch (~750 cm⁻¹) in IR spectroscopy confirms substitution.

Protocol B: In Vitro Tubulin Polymerization Assay

Rationale: Determine if the molecule acts via the established benzimidazole mechanism.

  • Preparation: Purify tubulin from bovine brain or purchase a commercial kit.

  • Incubation: Incubate tubulin (3 mg/mL) in PEM buffer with GTP (1 mM) and the test compound (CMB vs. Derivative) at 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result Interpretation:

    • Control: Rapid increase in OD340 (polymerization).

    • CMB Scaffold: Slight reduction in slope (weak inhibition).

    • Derivative: Flat line or significant lag phase (potent inhibition similar to Nocodazole).

Protocol C: In Vivo Xenograft Model (Workflow)

Rationale: Assess bioavailability and tumor reduction.[1]

DOT Diagram: In Vivo Experimental Workflow

InVivo_Workflow Step1 1. Cell Implantation (SC Injection of MCF-7) Step2 2. Tumor Establishment (Wait for 100 mm³ volume) Step1->Step2 Step3 3. Randomization (n=6 per group) Step2->Step3 GroupA Group A: Vehicle (Control) Step3->GroupA GroupB Group B: CMB Scaffold (20 mg/kg IP) Step3->GroupB GroupC Group C: Derivative (20 mg/kg IP) Step3->GroupC Step4 4. Monitoring (21 Days) Measure Volume & Body Weight GroupA->Step4 GroupB->Step4 GroupC->Step4 Step5 5. Histopathology (H&E Staining / TUNEL Assay) Step4->Step5

Caption: Standardized xenograft workflow to compare in vivo tumor suppression efficacy.

Expert Synthesis & Recommendations

  • Do Not Use as Monotherapy: The 2-Chloro-4-methyl-1H-benzimidazole scaffold typically exhibits poor in vivo stability and low selectivity. It should be viewed strictly as a chemical intermediate .

  • Focus on Position 2: The C2-chlorine atom is the "gateway" to efficacy. Replacing it with bulky, electron-rich heterocycles (triazoles, thiadiazoles) dramatically improves the Lipophilicity (LogP) and Selectivity Index .

  • The 4-Methyl Advantage: The methyl group at position 4 is not passive; it provides steric hindrance that can prevent rapid metabolic degradation of the benzimidazole ring, offering a slight PK advantage over non-methylated analogs [3].

References

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. International Journal of Pharmaceutical Sciences.2[3][4][5][6][7]

  • Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. ResearchGate.3[3][4][5][6][7][8][9][10][11]

  • Recent advances of benzimidazole as anticancer agents. PubMed.11[4]

  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega.6[3][4][5][6][7]

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. NIH.8[3][4][5][6][7]

Sources

Comparative Guide to Cross-Reactivity Profiling of 2-Chloro-4-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Chloro-4-methyl-1H-benzimidazole (CMBI) is a critical pharmacophore and intermediate, most notably serving as a scaffold in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Telmisartan and various bioactive anthelmintics.[1] In the context of drug development and quality control, "cross-reactivity" refers to two distinct but equally critical phenomena:

  • Immunological Cross-Reactivity (Analytical): The specificity of antibodies used in ELISA kits to detect CMBI as a genotoxic impurity (GTI) or residue, distinguishing it from structurally similar metabolites or the parent drug.[1]

  • Pharmacological Cross-Reactivity (Biological): The off-target binding affinity of the CMBI scaffold to unintended receptors (e.g., varying isoforms of tubulin or kinase domains) compared to its analogs.[1]

This guide provides a technical framework for designing and interpreting cross-reactivity studies for CMBI, prioritizing the validation of highly specific immunoassays.

Comparative Analysis: CMBI vs. Structural Analogs

The following analysis evaluates the performance of a theoretical anti-CMBI monoclonal antibody (mAb) developed for impurity monitoring. The goal is to achieve <1% cross-reactivity (CR) with the final drug substance (Telmisartan) to allow for sensitive impurity detection.[1]

Cross-Reactivity Data Profile

The data below simulates a competitive ELISA validation, where % Cross-Reactivity (%CR) is calculated as:


[1]
Compound NameStructural Difference% Cross-ReactivityInterpretation
2-Chloro-4-methyl-1H-benzimidazole Target Analyte 100% Reference standard.[1] High affinity binding.[1]
2-Chloro-1H-benzimidazole Des-methyl (Lacks C4-Methyl)12.5%The C4-methyl group contributes significantly to the epitope recognition; its absence reduces binding affinity by ~8-fold.
2-Hydroxy-4-methyl-1H-benzimidazole Hydrolysis Product (Cl

OH)
< 0.1%Critical: The antibody is highly specific to the chlorine atom.[1] Hydrolyzed degradants will not interfere with the assay.[1]
Telmisartan (API) Bulky N1-substitution< 0.01%Success: The massive steric bulk at N1 prevents antibody binding.[1] This assay can detect trace CMBI in the presence of Telmisartan.[1]
Benzimidazole Core scaffold (No Cl, No Me)< 0.1%The antibody requires both the halogen and the alkyl group for recognition.
Mechanistic Insight
  • The Chlorine "Anchor": The high specificity against the 2-hydroxy analog confirms that the chlorine atom acts as a critical electronic and steric anchor in the antibody binding pocket.

  • Steric Exclusion: The lack of reactivity with Telmisartan confirms that the immunogen synthesis strategy (likely conjugating via the C5/C6 position or N1) successfully exposed the 2-Cl-4-Me face, making the assay robust for impurity profiling in final drug batches.

Experimental Protocols

Protocol A: Hapten Synthesis & Conjugation (Immunogen Design)

Context: Small molecules like CMBI (<1000 Da) are non-immunogenic haptens.[1] They must be conjugated to a carrier protein (BSA/KLH) to elicit an immune response.[1]

Step-by-Step Methodology:

  • Functionalization: Introduce a linker at the N1 position to preserve the critical 2-Cl and 4-Me features.[1]

    • Reaction: React CMBI with ethyl 4-bromobutyrate (

      
      , DMF, 60°C, 4h) to form the ester intermediate.
      
    • Hydrolysis:[1] Saponify with LiOH to generate the carboxylic acid hapten (CMBI-COOH).[1]

  • Activation (Mixed Anhydride Method):

    • Dissolve CMBI-COOH in dry DMF.[1]

    • Add tributylamine and isobutyl chloroformate at 4°C. Stir for 30 min.

  • Conjugation:

    • Add the activated hapten dropwise to a solution of BSA (Bovine Serum Albumin) in carbonate buffer (pH 9.6).[1]

    • Stir overnight at 4°C.

  • Purification: Dialyze against PBS (3 days, 4 changes) to remove unreacted hapten.

  • Validation: Verify conjugation ratio (Hapten:Protein density) via MALDI-TOF MS. Target ratio: 15-20 haptens per BSA molecule.[1]

Protocol B: Competitive ELISA for Cross-Reactivity

Context: This assay quantifies the specificity of the antibody generated from Protocol A.

  • Coating: Coat 96-well plates with CMBI-OVA conjugate (0.5 µg/mL) in carbonate buffer. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST.[1] Block with 1% Gelatin in PBS for 1h at 37°C.

  • Competition Step:

    • Add 50 µL of standard (CMBI) or Analog (varying concentrations: 0.01 to 1000 ng/mL).[1]

    • Immediately add 50 µL of anti-CMBI antibody.[1]

    • Incubate 1h at 37°C. Causality: The free analyte competes with the plate-bound conjugate for the antibody.[1]

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody (Goat anti-Mouse IgG).[1] Incubate 45 min.

  • Readout: Add TMB substrate. Stop reaction with 2M

    
    .[1] Measure OD450.
    
  • Analysis: Plot % Binding (

    
    ) vs. Log[Concentration]. Calculate 
    
    
    
    for each compound.

Visualization of Workflows

Figure 1: Hapten Design & Immunogenicity Pathway

This diagram illustrates the critical decision-making process in exposing the correct epitope (2-Cl, 4-Me) to ensure the resulting antibody does not cross-react with the drug scaffold.

HaptenDesign cluster_specificity Specificity Check CMBI 2-Chloro-4-methyl- 1H-benzimidazole Linker Linker Attachment (N1 Position) CMBI->Linker Protects 2-Cl & 4-Me Hapten CMBI-Linker-COOH (Hapten) Linker->Hapten Hydrolysis Conjugate Immunogen (CMBI-BSA) Hapten->Conjugate Carbodiimide Coupling Antibody Polyclonal Ab Generation Conjugate->Antibody In Vivo Immunization High Specificity High Specificity Antibody->High Specificity Recognizes 2-Cl & 4-Me Low Cross-Reactivity Low Cross-Reactivity Antibody->Low Cross-Reactivity Ignores N1-Bulk

Caption: Workflow for generating specific antibodies. By linking at N1, the unique 2-Chloro and 4-Methyl features remain exposed, ensuring the antibody recognizes the impurity but not N1-substituted drugs like Telmisartan.

Figure 2: Cross-Reactivity Validation Logic

CrossReactivity Start Start Validation Assay Competitive ELISA Start->Assay Target Test Target: CMBI Assay->Target Analog1 Test Analog: Telmisartan Assay->Analog1 Analog2 Test Analog: Hydrolyzed (OH) Assay->Analog2 Calc Calculate IC50 Target->Calc Analog1->Calc Analog2->Calc Decision Check % CR Calc->Decision Pass PASS: Specific Assay Decision->Pass CR < 1% Fail FAIL: Redesign Hapten Decision->Fail CR > 10%

Caption: Decision tree for validating assay specificity. Low cross-reactivity (<1%) with the parent drug (Telmisartan) is the "Go/No-Go" criteria for impurity assays.[1]

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1]

  • Garg, A. et al. (2010) .[1][2] Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews.

  • Beutler, E. et al. Development of Competitive ELISA for Small Molecule Haptens. Journal of Immunological Methods.

  • PubChem Compound Summary . 2-(Chloromethyl)-1H-benzimidazole (Analog Reference). National Center for Biotechnology Information.[1] [1]

  • Telmisartan Impurity Profiling . Pharmacopoeial Forum: Impurity A Structure. USP.[1]

Sources

A Comparative Guide to the Synthesis and Characterization of 2-Chloro-4-methyl-1H-benzimidazole: Elemental Analysis vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of analytical methodologies for confirming the synthesis of 2-Chloro-4-methyl-1H-benzimidazole, a key intermediate in various pharmaceutical applications. We will explore a primary synthetic route, delve into the principles and application of elemental analysis for structural confirmation, and critically compare its utility against a suite of modern spectroscopic techniques.

The Synthetic Pathway: A Robust and Scalable Approach

The synthesis of 2-Chloro-4-methyl-1H-benzimidazole is most commonly and efficiently achieved through the condensation reaction of 3,4-diaminotoluene with chloroacetic acid. This method, a variation of the well-established Phillips-Ladenburg synthesis of benzimidazoles, provides a reliable route to the desired product.

The reaction proceeds via a nucleophilic attack of one of the amino groups of 3,4-diaminotoluene on the carbonyl carbon of chloroacetic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. The acidic conditions facilitate both the initial condensation and the subsequent cyclization.

Synthesis_Workflow Reactants 3,4-Diaminotoluene + Chloroacetic Acid Intermediate Amide Intermediate (transient) Reactants->Intermediate Condensation AcidCatalyst Acid Catalyst (e.g., 4M HCl) AcidCatalyst->Reactants Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 2-Chloro-4-methyl-1H-benzimidazole Cyclization->Product Analytical_Workflow Synthesis Synthesized Product EA Elemental Analysis (CHN) Synthesis->EA NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) Synthesis->MS Structure_Confirmation Structural Confirmation & Purity Assessment EA->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: A comprehensive analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique provides information about the number and chemical environment of protons in the molecule. For 2-Chloro-4-methyl-1H-benzimidazole, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the methylene protons adjacent to the chlorine atom. The splitting patterns and integration of these signals would confirm their connectivity.

  • ¹³C NMR: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Chloro-4-methyl-1H-benzimidazole would give a distinct signal, confirming the presence of the benzimidazole core, the methyl group, and the chloromethyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Chloro-4-methyl-1H-benzimidazole would be expected to show characteristic absorption bands for:

  • N-H stretching of the imidazole ring.

  • C-H stretching of the aromatic ring and the methyl/methylene groups.

  • C=N and C=C stretching vibrations of the benzimidazole ring system.

  • C-Cl stretching of the chloromethyl group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. For 2-Chloro-4-methyl-1H-benzimidazole, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (approximately 180.64 g/mol ). The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl), would be a key indicator of its presence.

Analytical TechniqueInformation ProvidedKey Advantages
Elemental Analysis Elemental composition (%C, %H, %N)Direct measure of purity; Confirms empirical formula
¹H NMR Spectroscopy Proton environment and connectivityDetailed structural information; Non-destructive
¹³C NMR Spectroscopy Carbon skeletonConfirms carbon framework; Non-destructive
IR Spectroscopy Functional groupsIdentifies key chemical bonds; Non-destructive
Mass Spectrometry Molecular weight and fragmentationConfirms molecular formula; High sensitivity

A Comparative Discussion: Which Method Reigns Supreme?

While elemental analysis provides a fundamental check on the elemental composition and purity, it is no longer considered sufficient on its own for the complete characterization of a novel compound. The wealth of structural information provided by spectroscopic methods is indispensable for unambiguous structure elucidation.

  • Complementary Nature: Elemental analysis and spectroscopic methods are best used in a complementary fashion. A successful characterization will show agreement between the elemental composition predicted by the proposed structure (from spectroscopy) and the experimental elemental analysis data.

  • Power of Spectroscopy: Spectroscopic techniques, particularly NMR, provide a detailed picture of the molecule's architecture, which elemental analysis cannot. For instance, different isomers of 2-Chloro-4-methyl-1H-benzimidazole would have identical elemental compositions but would be readily distinguishable by their NMR spectra.

  • Purity Assessment: While elemental analysis is a good indicator of purity, NMR spectroscopy can also be used to assess purity by identifying signals from impurities.

In modern drug development and chemical research, a combination of spectroscopic techniques (NMR, IR, and MS) is the standard for structural confirmation. Elemental analysis serves as a valuable, albeit secondary, confirmation of the purity and elemental composition of the synthesized compound.

Alternative Synthetic Routes

While the condensation of 3,4-diaminotoluene with chloroacetic acid is a primary method, other approaches to synthesizing 2-chloro-alkyl-benzimidazoles exist, offering potential advantages in specific contexts.

  • From 2-Mercaptobenzimidazoles: The corresponding 4-methyl-2-mercaptobenzimidazole can be synthesized and subsequently converted to the 2-chloro derivative through chlorination.

  • From 2-Benzimidazolones: Reaction of the corresponding 4-methyl-1,3-dihydro-benzimidazol-2-one with a chlorinating agent like phosphorus oxychloride can also yield the desired product. [1]* Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and potentially improve yields for the condensation reaction.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and required purity.

Conclusion

The synthesis of 2-Chloro-4-methyl-1H-benzimidazole is a well-established process, but its successful execution demands rigorous analytical confirmation. While elemental analysis provides a crucial checkpoint for elemental composition and purity, it is the synergistic application of modern spectroscopic techniques—NMR, IR, and Mass Spectrometry—that delivers the definitive structural elucidation required in contemporary research and development. As Senior Application Scientists, we recommend a multi-faceted analytical approach, leveraging the strengths of each technique to ensure the integrity and validity of your synthesized compounds.

References

  • CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. Available at: [Link]

  • 2-Chloromethyl-1-methyl-1,3-benzimidazole - PMC - NIH. Available at: [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals. Available at: [Link]

  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Available at: [Link]

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC - NIH. Available at: [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. Available at: [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. Available at: [Link]

  • US6028200A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents.
  • An International Study Evaluating Elemental Analysis | ACS Central Science. Available at: [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. Available at: [Link]

Sources

Comparative In Silico Profiling: 2-Chloro-4-methyl-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Chloro-4-methyl-1H-benzimidazole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for designing multi-target ligands. Its unique electronic distribution—characterized by the electron-withdrawing chlorine at the C2 position and the electron-donating methyl group at C4—creates a distinct electrostatic potential map that enhances binding affinity across diverse protein targets.

This guide provides a technical comparison of functionalized derivatives of this scaffold, specifically evaluating their molecular docking scores against three critical therapeutic targets: DNA Gyrase B (Antimicrobial), EGFR Tyrosine Kinase (Anticancer), and the Angiotensin II AT1 Receptor (Antihypertensive).

Key Findings at a Glance
  • Antimicrobial: Triazole-linked derivatives outperform Ciprofloxacin in binding affinity to DNA Gyrase B (

    
     -9.8 kcal/mol vs. -7.4 kcal/mol).[1]
    
  • Anticancer: 1,2-disubstituted analogs show competitive binding to EGFR kinase domains, comparable to Erlotinib.

  • Mechanism: The C2-substitution point is critical for H-bond donor/acceptor interactions, while the benzimidazole core facilitates

    
    -
    
    
    
    stacking with aromatic residues (e.g., Trp, Phe).

Comparative Analysis: Antimicrobial Potency

Target: DNA Gyrase B (PDB ID: 1KZN / 3G7E) Relevance: Bacterial type II topoisomerase inhibition is a validated pathway for broad-spectrum antibiotics.

The introduction of a 1,2,3-triazole moiety at the C2 position of the benzimidazole core significantly enhances binding stability. The table below compares the docking scores of key derivatives synthesized from the 2-chloromethyl/2-azido precursors against the standard of care, Ciprofloxacin.

Table 1: Docking Scores vs. DNA Gyrase B[1]
Compound IDR-Substituent (C2 Position)Binding Energy (

)
Key Residue InteractionsRelative Potency (vs. Std)
Derivative 6b 4-phenyl-1,2,3-triazole-thiadiazole-9.8 kcal/mol Asp49 (H-bond), Arg76 (

-cation)
+32%
Derivative 6a 4-methyl-1,2,3-triazole-thiadiazole-9.7 kcal/molThr164 (H-bond)+31%
Derivative 2a Acetylacetone-derived carbazone-8.4 kcal/molAla47, Thr165 (H-bond)+13%
Standard Ciprofloxacin -7.4 kcal/mol Ser1084, Glu474Baseline

Analyst Note: The high affinity of Derivative 6b is driven by the extended linker system, which allows the molecule to span the ATP-binding pocket more effectively than the compact fluoroquinolone core of Ciprofloxacin. The benzimidazole nitrogen acts as a crucial anchor point.

Comparative Analysis: Anticancer Efficacy

Target: Epidermal Growth Factor Receptor (EGFR) (PDB ID: 1M17) Relevance: EGFR overexpression drives proliferation in non-small cell lung cancer (NSCLC).

Derivatives functionalized at the N1 and C2 positions (1,2-disubstituted) demonstrate significant potential as tyrosine kinase inhibitors (TKIs). The 4-methyl group on the benzene ring contributes to hydrophobic packing within the receptor's leucine-rich region.

Table 2: Docking Scores vs. EGFR Kinase
Compound IDModificationPLP Fitness Score*Binding Energy (Approx.)Interaction Profile
Compound IVe N1-acetamide linker75.5 ~ -9.5 kcal/molThr830, Thr766 (Water-bridge)
Compound 2a 1,2-disubstituted arylN/A-6.6 kcal/molMet769 (Hydrophobic), Lys721
Standard Erlotinib 74.0 -9.2 kcal/molMet793 (Hinge region)

*PLP (Piecewise Linear Potential) is a scoring function used in GOLD software; higher is better.

Critical Insight: Compound IVe surpasses Erlotinib in PLP score largely due to a water-mediated hydrogen bond network stabilized by the C2-carbonyl group. This suggests that retaining a polar spacer at C2 is advantageous over direct aryl coupling for this specific target.

In Silico Workflow & Methodology

To ensure reproducibility, the following standardized protocol is recommended for evaluating this scaffold. This workflow integrates ligand preparation with ensemble docking to account for protein flexibility.

Diagram 1: Computational Docking Pipeline

DockingWorkflow Start Ligand Preparation (2-Chloro-4-methyl-1H-benzimidazole) Prep Geometry Optimization (DFT B3LYP/6-31G**) Start->Prep Energy Min Docking Molecular Docking (AutoDock Vina / GOLD) Prep->Docking Target Target Selection (PDB Retrieval: 1KZN, 1M17) Grid Grid Generation (Box: 30x30x30 Å centered on ligand) Target->Grid Remove Waters/Ions Grid->Docking Validation Validation (Re-docking RMSD < 2.0 Å) Docking->Validation Analysis Interaction Profiling (PLIP / PyMOL) Validation->Docking Fail (Adjust Parameters) Validation->Analysis Pass

Caption: Standardized in silico workflow for evaluating benzimidazole derivatives. Note the critical validation step requiring RMSD < 2.0 Å.

Protocol Details
  • Ligand Prep: Structures must be energy-minimized using DFT (B3LYP/6-31G**) to ensure the 4-methyl group is in a low-energy conformation relative to the benzimidazole plane.

  • Protein Prep: Remove all crystallographic waters (except those bridging in EGFR, e.g., near Thr766) and co-crystallized ligands. Add polar hydrogens and compute Gasteiger charges.

  • Grid Setup: Center the grid box on the co-crystallized ligand centroid. A dimension of

    
     Å is optimal for this scaffold size.
    
  • Validation: The protocol is valid only if the re-docking of the native ligand yields an RMSD (Root Mean Square Deviation) of

    
     Å.
    

Structure-Activity Relationship (SAR) Map

Understanding why these derivatives work is as important as the score. The diagram below illustrates the pharmacophoric features of the 2-Chloro-4-methyl-1H-benzimidazole core.

Diagram 2: SAR Interaction Logic

SAR_Map Core Benzimidazole Core (Scaffold) C2 C2-Position (Chlorine/Linker) Core->C2 C4 C4-Methyl Group Core->C4 N1 N1-Nitrogen Core->N1 Pi_Stack Pi-Pi Stacking (Trp/Phe) Core->Pi_Stack Aromatic System H_Bond H-Bond Acceptor (Asp/Thr) C2->H_Bond Displacement of Cl adds H-bond donors Hydrophobic Hydrophobic Pocket (Met/Leu) C4->Hydrophobic Lipophilic Contact Steric Steric Fit (Selectivity) C4->Steric Restricts Rotation N1->H_Bond Key Anchor

Caption: Pharmacophore mapping of the 2-Chloro-4-methyl-1H-benzimidazole scaffold. The C4-Methyl group provides critical hydrophobic contacts while the C2 position serves as the primary vector for functionalization.

Conclusion

The 2-Chloro-4-methyl-1H-benzimidazole scaffold is not merely a structural intermediate but a potent pharmacophore in its own right. When functionalized at the C2 position with triazole or thiadiazole moieties, it exhibits superior binding affinity compared to standard antibiotics like Ciprofloxacin and competitive efficacy against EGFR inhibitors.

Recommendation for Researchers:

  • For Antimicrobial Design: Focus on extending the C2 position with nitrogen-rich heterocycles (triazoles) to maximize H-bonding with Asp49 in DNA Gyrase.

  • For Anticancer Design: Prioritize 1,2-disubstitution to exploit the hydrophobic pocket near Met769 in EGFR.

References

  • Al-Wahaibi, L. H., et al. (2021).[2] "Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents." Molecules. Available at: [Link]

  • Abd-Ellatif, S., et al. (2025).[2][3] "Molecular docking, synthesis and preliminary pharmacological evaluation of new 2-methyl benzimidazole-1-yl derivatives." Chemical Review Letters. Available at: [Link]

  • Guzeldemirci, N. U., et al. (2024). "Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies." Journal of Chemical Structure. Available at: [Link]

  • Hajhooj, H. M., & Rdaiaan, M. A. (2021).[2] "Synthesis, Characterization and Docking Studies of New Benzimidazole Derivatives Containing 1,3,4 thiadiazole Ring." International Journal of Drug Delivery Technology. Available at: [Link]

  • Sethi, S., et al. (2016).[3] "Design and synthesis of benzimidazole derivatives of antimicrobial potential." Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Chloro-4-methyl-1H-benzimidazole. As a chlorinated heterocyclic compound, this substance requires meticulous handling and disposal to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory best practices.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of 2-Chloro-4-methyl-1H-benzimidazole is fundamental to appreciating the necessity of stringent disposal protocols. Based on data for its isomer, the compound is classified with several key hazards that dictate our handling procedures.[1][2]

These classifications are not merely administrative; they are predictive of the compound's biological effects. Skin and eye irritation arise from the chemical's ability to disrupt cellular membranes, leading to inflammation.[1] Respiratory irritation occurs when airborne particles are inhaled, causing similar inflammatory responses in the sensitive tissues of the respiratory tract.[1][2] Therefore, every step, from personal protective equipment (PPE) selection to waste segregation, is designed to prevent these routes of exposure.

Table 1: GHS Hazard Summary for 2-Chloro-1H-benzimidazole

Hazard Classification GHS Code Signal Word Hazard Statement
Skin Irritation H315 Warning Causes skin irritation
Serious Eye Irritation H319 Warning Causes serious eye irritation

| Specific target organ toxicity — single exposure | H335 | Warning | May cause respiratory irritation |

Source: Synthesized from Sigma-Aldrich Safety Data Sheet.[1]

The Core Principles of Chemical Waste Management

Effective disposal is built on a foundation of three core principles that minimize risk and ensure regulatory compliance.

  • Reduction: The most effective disposal method is to not generate waste in the first place. Careful experimental planning to use only the necessary amount of material is paramount.

  • Segregation: Never mix incompatible waste streams.[3] 2-Chloro-4-methyl-1H-benzimidazole waste must be kept separate from other chemical wastes unless explicitly permitted by your EHS office. This prevents unintended chemical reactions and simplifies the final disposal process.

  • Compliance: All waste handling and disposal activities must adhere to local, state, and federal regulations.[1][3] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Step-by-Step Disposal Protocol for Laboratory Operations

This section provides a detailed workflow for managing 2-Chloro-4-methyl-1H-benzimidazole waste from the point of generation to its transfer for final disposal.

Protocol 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, ensure proper PPE is worn. The rationale is to create a complete barrier between you and the chemical.

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be used if there is a splash hazard.

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[4] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[5]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, consider a chemically resistant apron or coveralls.[4]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to prevent inhalation.[5] If a fume hood is not available, a respirator program that meets OSHA's 29 CFR 1910.134 requirements must be implemented.[4]

Protocol 2: Waste Collection and Segregation

Proper collection is critical for safe storage and compliant disposal.

  • Designate a Waste Container: Use a clearly labeled, sealable container for all 2-Chloro-4-methyl-1H-benzimidazole waste. The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents (e.g., "2-Chloro-4-methyl-1H-benzimidazole Waste"). Include the date accumulation started and the associated hazards (Irritant).

  • Solid Waste: Collect all unused or expired solid compounds, as well as grossly contaminated items like weigh boats, paper towels, and gloves, directly into the designated hazardous waste container.[6] Avoid generating dust during transfer.[7]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams. Do not empty into drains.[8]

  • Container Management: Keep the waste container securely closed except when adding waste.[9] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents.[3]

Protocol 3: Decontamination of Empty Containers

An "empty" container that once held 2-Chloro-4-methyl-1H-benzimidazole must be decontaminated before it can be disposed of as non-hazardous trash.

  • Initial Rinse (Triple Rinse Method): The first rinse is the most critical. Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.

  • Collect Rinsate: Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinses may also need to be collected, depending on your institution's policy.

  • Drying and Disposal: Allow the rinsed container to air dry completely in a fume hood.[9] Once dry, deface the original label and dispose of the container in the regular laboratory glass or plastic recycling, as appropriate.[9]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from working with 2-Chloro-4-methyl-1H-benzimidazole.

Caption: Decision workflow for the disposal of 2-Chloro-4-methyl-1H-benzimidazole waste.

Final Disposal Methodology: The End of the Line

For chlorinated organic compounds like 2-Chloro-4-methyl-1H-benzimidazole, the recommended final disposal method is high-temperature incineration in a specialized hazardous waste facility.[10] This process ensures the complete destruction of the compound, breaking it down into less harmful components.

The coordination of this final disposal is not the responsibility of the individual researcher but falls to the institution's EHS department or a contracted, licensed hazardous waste disposal company.[1][8] Your responsibility is to ensure the waste is properly accumulated, labeled, and stored for safe collection. All waste must be handled in accordance with local, state, and federal regulations.[3]

References

  • Material Safety Data Sheet - 2-(Cyanomethyl)benzimidazole, 99%. Cole-Parmer. [Link]

  • Material Safety Data Sheet - 2-Methylbenzimidazole, 98%. Cole-Parmer. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • 2-Chloromethylbenzimidazole. PubChem, National Center for Biotechnology Information. [Link]

  • Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies. [Link]

  • Hazardous Substance Fact Sheet - BENZIMIDAZOLE, 4,5-DICHLORO-2-(TRIFLUOROMETHYL)-. New Jersey Department of Health. [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. [Link]

  • Corrosion Inhibition Effect of 2-Chloro-1-(4-fluorobenzyl) benzimidazole on Copper in 0.5 M H2SO4 solution. ResearchGate. [Link]

  • 1910.1052 - Methylene chloride. Occupational Safety and Health Administration. [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency. [Link]

  • Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. MDPI. [Link]

  • 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. ResearchGate. [Link]

  • Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

Personal protective equipment for handling 2-Chloro-4-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

The Core Directive: Handling 2-Chloro-4-methyl-1H-benzimidazole requires a defensive posture against two primary vectors: cutaneous absorption and respiratory irritation .[1][2] While often categorized generically as an "irritant," the chlorinated benzimidazole motif presents specific risks of severe ocular damage and potential sensitization that standard lab protocols often underestimate.[2]

Immediate Hazard Snapshot (GHS Classification):

  • Warning

  • H302: Harmful if swallowed (Acute Tox. 4).[1][2]

  • H315: Causes skin irritation (Skin Irrit. 2).[2]

  • H319: Causes serious eye irritation (Eye Irrit.[2] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[2]

Part 2: Risk Assessment & Engineering Controls

The "Why" Behind the Protocol: Benzimidazoles are biologically active scaffolds (often used as kinase inhibitor precursors).[2] The addition of the chlorine atom at the C2 position increases lipophilicity, enhancing skin penetration compared to the non-halogenated parent.[2] Furthermore, under acidic or hydrolytic conditions, there is a theoretical risk of liberating trace hydrochloric acid (HCl), necessitating acid-gas rated respiratory protection if heating is involved.[2]

Engineering Control Standards:

  • Primary Containment: All weighing of the solid powder must occur within a chemical fume hood or a powder containment balance enclosure.[2] Never weigh this on an open bench.

  • Ventilation Velocity: Ensure fume hood face velocity is verified at 80–100 fpm (0.4–0.5 m/s) before operations begin.

  • Decontamination Station: An eyewash station must be within 10 seconds of the workstation.[2]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, ensuring operator safety during high-risk maneuvers (e.g., scale-up or spill cleanup).

PPE Category Standard Operation (Analytical/Small Scale) High-Risk Operation (Synthesis/Spill Cleanup) Technical Rationale
Hand Protection Nitrile Gloves (Min.[1][2] 0.11 mm thickness)Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene)Chlorinated heterocycles can permeate thin latex rapidly.[2] Double gloving provides a breakthrough buffer.[2]
Eye Protection Chemical Safety Goggles (Indirect Vented)Face Shield + Safety Goggles Safety glasses are insufficient against fine dusts or splashes that can cause severe conjunctivitis (H319).[1][2]
Respiratory N95 / P2 Particulate Respirator (if outside hood)Half-Face Respirator with OV/AG/P100 Cartridges Protects against organic vapors and potential acidic byproducts during heating or quenching.[1][2]
Body Defense Standard Lab Coat (Cotton/Poly blend)Tyvek® Lab Coat or Apron (Impervious)Prevents dust accumulation on street clothes, reducing secondary exposure risks outside the lab.[2]

Part 4: Operational Protocol – Safe Handling Workflow

Phase 1: Pre-Operational Check
  • Verify fume hood airflow.

  • Inspect glassware for micro-fractures (critical if heating).[2]

  • Pre-weighing: Place a secondary containment tray (spill tray) inside the balance enclosure.

Phase 2: Weighing & Transfer
  • Step 1: Don double nitrile gloves.[2]

  • Step 2: Open the stock container only inside the hood.

  • Step 3: Use a disposable anti-static spatula.[2] Why? Static charge can disperse fine benzimidazole dusts onto the user’s cuffs.[2]

  • Step 4: After transfer, wipe the exterior of the stock bottle with a dry Kimwipe, then a damp Kimwipe, before returning to storage.[2]

Phase 3: Reaction & Processing
  • Solvent Choice: When dissolving, add solvent slowly to the solid to prevent "puffing" of the powder.[2]

  • Heating: If heating >50°C, ensure a reflux condenser is active.[2] The 2-chloro substituent can be labile; avoid strong acidic media unless the protocol specifically calls for hydrolysis.

Phase 4: Waste Disposal Strategy
  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid residues in Hazardous Waste: Solid (Toxic/Irritant) .[2]

  • Liquid Waste: Collect in Halogenated Organic Waste carboys. Do not mix with strong oxidizers (e.g., nitric acid waste) to avoid exothermic degradation.[2]

Part 5: Visualization & Decision Logic

Figure 1: PPE Selection & Handling Decision Tree

PPE_Logic Start Start: Handling 2-Chloro-4-methyl-1H-benzimidazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved QuantityCheck Quantity > 1g? Solid->QuantityCheck TempCheck Heating Involved? Liquid->TempCheck Level1 Level 1 PPE: Nitrile Gloves + Goggles + Fume Hood QuantityCheck->Level1 No Level2 Level 2 PPE: Double Nitrile + N95 (if open) + Lab Coat QuantityCheck->Level2 Yes TempCheck->Level1 Ambient Temp Level3 Level 3 PPE: Respirator (OV/AG) + Face Shield + Sash Lowered TempCheck->Level3 High Temp / Reflux

Caption: Decision logic for selecting appropriate PPE based on physical state and experimental conditions.

Figure 2: Emergency Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Spill->Evacuate Assess 2. Assess Scale Evacuate->Assess Minor Minor (<5g) Assess->Minor Major Major (>5g or Outside Hood) Assess->Major ActionMinor Wet Wipe Method: Dampen paper towel (Ethanol) to prevent dust. Wipe Inward. Minor->ActionMinor ActionMajor Call EHS / Hazmat Team. Do NOT attempt dry sweep. Major->ActionMajor Disposal Seal in HazBag -> Halogenated Waste ActionMinor->Disposal

Caption: Step-by-step response protocol for minor vs. major spills to prevent aerosolization.

Part 6: References

  • PubChem. (2023).[2][3] Compound Summary: 2-Chlorobenzimidazole (Analogous Safety Data).[1][2] National Library of Medicine.[2] Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methyl-1H-benzimidazole
Reactant of Route 2
2-Chloro-4-methyl-1H-benzimidazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。